(S)-3-N-Cbz-amino-succinimide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQMHYISDDHZBY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435375 | |
| Record name | (S)-3-N-Cbz-amino-succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60846-91-5 | |
| Record name | (S)-3-N-Cbz-amino-succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-N-Cbz-amino-succinimide chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of (S)-3-N-Cbz-amino-succinimide, a compound of interest for researchers and professionals in drug development, particularly in the field of neurology.
Chemical Structure and Identifiers
This compound, also known as (S)-benzyl (2,5-dioxopyrrolidin-3-yl)carbamate, is a derivative of succinimide (B58015).[1][2] The core of the molecule is a five-membered succinimide ring, with a carbobenzyloxy (Cbz) protected amine group at the third position, conferring a specific stereochemistry designated as (S).
| Identifier | Value |
| IUPAC Name | benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate[3] |
| CAS Number | 60846-91-5[1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₂N₂O₄[1][3][4][6] |
| Canonical SMILES | C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1] |
| InChI | InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1[3][4] |
| InChIKey | QRQMHYISDDHZBY-VIFPVBQESA-N[3][4] |
Physicochemical Properties
This compound is typically a white to yellow crystalline solid at room temperature.[1][4] Its properties make it suitable for various laboratory applications, and it is soluble in several organic solvents.
| Property | Value |
| Molecular Weight | 248.23 g/mol [1][2][3][6][7] |
| Appearance | White to Yellow Solid[1] / Crystalline Solid[4] |
| pKa (Predicted) | 8.79 ± 0.50[1] |
| Topological Polar Surface Area | 84.5 Ų[3] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[4][5] |
| Storage Temperature | Room Temperature (Sealed in dry)[1] / -20°C[5] |
Synthesis
The synthesis of this compound typically involves the protection of the amino group of an aspartic acid derivative. A common route is the reaction of N-benzyloxycarbonyl-L-aspartic acid imide with a suitable reagent. The process involves the formation of the succinimide ring from an aspartic acid precursor, with the Cbz group serving as a protecting group for the amine.
Below is a generalized workflow for its synthesis.
Biological Activity and Applications
This compound is recognized for its anticonvulsant properties.[4][5][8] It has been shown to be effective in animal models of epilepsy, suggesting its potential as an antiepileptic agent.
Anticonvulsant Activity
The primary application of this compound in research is as an anticonvulsant.[4][5] It has demonstrated efficacy in suppressing tonic convulsions induced by both pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice.[4][5][8]
The median effective doses (ED₅₀) for these effects are:
-
Pentylenetetrazole (PTZ)-induced convulsions: 78.1 mg/kg[4]
-
Maximal Electroshock (MES)-induced convulsions: 103 mg/kg[4]
The succinimide moiety is a well-known pharmacophore in several antiepileptic drugs, and this compound serves as a valuable tool for structure-activity relationship (SAR) studies to develop novel anticonvulsants.
Role in Peptide Synthesis
While the primary focus of the provided information is on its anticonvulsant activity, the core structure, an amino-succinimide, is related to an important side reaction in solid-phase peptide synthesis (SPPS). The formation of aspartimide from aspartic acid residues is a significant challenge in peptide chemistry, leading to impurities and lower yields.[9][10][11][12] Although this compound itself is not directly used to prevent this, its structure is fundamentally linked to this chemical challenge. The study of such molecules can provide insights into the mechanisms of aspartimide formation and the development of strategies to prevent it.
Experimental Protocols
The anticonvulsant activity of this compound is typically evaluated using standard rodent models of seizures. Below is a representative protocol for the maximal electroshock (MES) test.
Maximal Electroshock (MES) Assay in Mice
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[8]
-
Male ICR mice (or other suitable strain)
-
Electroshock apparatus with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Mice are acclimatized to laboratory conditions before the experiment. Food is typically withheld for a few hours before dosing.
-
Compound Administration: this compound is dissolved or suspended in the chosen vehicle. A range of doses is administered to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.
-
Induction of Seizure: At the designated time after drug administration, corneal electrodes, moistened with saline, are applied to the eyes of the mouse. A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint of protection.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀, the dose that protects 50% of the animals, is then determined using statistical methods such as probit analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - CAS:60846-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. scbt.com [scbt.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. media.iris-biotech.de [media.iris-biotech.de]
(S)-3-N-Cbz-amino-succinimide synthesis pathway and mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathway and mechanism for (S)-3-N-Cbz-amino-succinimide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available chiral precursor, L-aspartic acid.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step synthetic sequence:
-
N-protection of L-aspartic acid: The amino group of L-aspartic acid is protected with a benzyloxycarbonyl (Cbz) group to yield N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp).
-
Intramolecular Cyclization: The Cbz-L-Asp derivative is activated and subsequently undergoes intramolecular cyclization to form the target succinimide (B58015) ring.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols and Data
Step 1: Synthesis of N-benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp)
This procedure is adapted from a patented method for the high-yield synthesis of Cbz-L-Asp.[1]
Protocol:
-
An aqueous solution of an alkaline metal salt of L-aspartic acid is prepared by dissolving L-aspartic acid in a solution of sodium hydroxide (B78521).
-
The reaction temperature is maintained between 35°C and 55°C.[1]
-
Benzyl chloroformate is added to the reaction mixture while maintaining the pH between 9.2 and 12.0 with the concurrent addition of a sodium hydroxide solution.[1]
-
The reaction is monitored until the consumption of L-aspartic acid.
-
Upon completion, the reaction mixture is acidified to precipitate the N-benzyloxycarbonyl-L-aspartic acid product.
-
The product is collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | > 90% | [1] |
| Purity | > 99% | [1] |
| Reaction Temperature | 35-55°C | [1] |
| pH Range | 9.2-12.0 | [1] |
Step 2: Intramolecular Cyclization to this compound
This step involves the activation of the carboxylic acid groups of Cbz-L-Asp followed by intramolecular cyclization. One common method for activation is the formation of an anhydride (B1165640).
Protocol:
-
N-Cbz-L-aspartic acid is suspended in a suitable aprotic solvent (e.g., toluene).
-
A dehydrating agent, such as acetic anhydride, is added to the suspension.
-
The reaction mixture is stirred at room temperature to form the N-Cbz-L-aspartic anhydride intermediate.
-
The anhydride is then subjected to conditions that promote intramolecular aminolysis to form the succinimide ring. This can often be achieved by heating or by the addition of a mild base.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.
Quantitative Data:
Reaction Mechanisms
Mechanism of N-protection
The N-protection of L-aspartic acid with benzyl chloroformate is a nucleophilic acyl substitution reaction. The amino group of L-aspartic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
References
An In-Depth Technical Guide to (S)-3-N-Cbz-amino-succinimide (CAS: 60846-91-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-N-Cbz-amino-succinimide, also known as (S)-3-(Benzyloxycarbonylamino)-2,5-pyrrolidinedione, is a chiral chemical compound with demonstrated anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, a detailed plausible synthesis protocol, and in-depth experimental methodologies for evaluating its biological activity. Furthermore, it elucidates the putative mechanism of action through a signaling pathway diagram, focusing on its role as a succinimide (B58015) anticonvulsant. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 60846-91-5 | [2][3][4][5] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [3][5][6] |
| Molecular Weight | 248.23 g/mol | [3][6] |
| Synonyms | (S)-3-N-Carboxybenzyl-amino-succinimide, [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester | [5][7] |
| Appearance | Crystalline solid | [5][7] |
| Purity | ≥95% | [7] |
| Storage Temperature | -20°C | [1][7] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). Sparingly soluble in aqueous buffers (0.25 mg/ml in a 1:3 solution of ethanol:PBS, pH 7.2). | [4][5][7] |
| pKa (Predicted) | 8.79 ± 0.50 | [1] |
Synthesis Protocol
Objective: To synthesize this compound via the intramolecular cyclization of (S)-N-Cbz-aspartic acid.
Materials:
-
(S)-N-Cbz-aspartic acid
-
Acetic anhydride (B1165640)
-
Anhydrous Sodium Acetate (B1210297)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus)
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (S)-N-Cbz-aspartic acid (1 equivalent) and anhydrous sodium acetate (0.1 equivalents).
-
Addition of Reagent: Add acetic anhydride (3-5 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of deionized water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Flow of Synthesis:
Caption: Synthetic workflow for this compound.
Experimental Protocols for Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in preclinical animal models. The two primary assays used are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.
Maximal Electroshock Seizure (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural circuits.[2]
Objective: To determine the median effective dose (ED₅₀) of this compound required to protect mice from MES-induced tonic hindlimb extension.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Electroshock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
Methodology:
-
Animal Preparation: Acclimate male ICR mice to the laboratory environment. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.
-
Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses. The time between administration and the MES test should be consistent, typically at the time of peak effect of the compound.
-
Anesthesia and Electrode Placement: Prior to stimulation, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Induction of Seizure: Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation and Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.
-
Data Analysis: Calculate the ED₅₀ value, the dose that protects 50% of the animals, using a suitable statistical method such as probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.
Objective: To determine the ED₅₀ of this compound required to protect mice from PTZ-induced clonic seizures.
Materials:
-
Male ICR mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Methodology:
-
Animal Preparation: Acclimate male ICR mice and randomly assign them to control and treatment groups.
-
Compound Administration: Administer this compound or the vehicle (i.p. or p.o.) at various doses prior to PTZ administration.
-
Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation and Endpoint: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds). The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.
-
Data Analysis: Calculate the ED₅₀ value using probit analysis or a similar statistical method.
Experimental Workflow for Anticonvulsant Testing:
Caption: Workflow for MES and PTZ anticonvulsant assays.
Quantitative Data
The anticonvulsant activity of this compound is quantified by its ED₅₀ values in the MES and PTZ tests.
| Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |
| Maximal Electroshock Seizure (MES) | Mouse | Not Specified | 103 | [4][5][7] |
| Pentylenetetrazole (PTZ) | Mouse | Not Specified | 78.1 | [4][5][7] |
Mechanism of Action: Signaling Pathway
Succinimide anticonvulsants, including ethosuximide (B1671622) and likely this compound, are believed to exert their therapeutic effects primarily through the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[8] These channels play a critical role in generating the rhythmic spike-and-wave discharges characteristic of absence seizures.
By blocking T-type calcium channels, this compound is hypothesized to reduce the flow of calcium ions into thalamic neurons. This reduction in calcium influx dampens the oscillatory activity within the thalamocortical circuits, thereby suppressing the generation and propagation of seizure activity.
Proposed Signaling Pathway for this compound's Anticonvulsant Action:
Caption: Inhibition of T-type calcium channels by this compound.
Conclusion
This compound is a promising anticonvulsant agent with a well-defined chemical structure and demonstrated efficacy in preclinical models of epilepsy. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, standardized experimental protocols for its biological evaluation, and a summary of its quantitative anticonvulsant activity. The proposed mechanism of action, centered on the inhibition of T-type calcium channels, aligns with the known pharmacology of succinimide anticonvulsants. Further research into the specific interactions of this compound with its molecular target and its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a therapeutic agent. This document serves as a foundational resource to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (S)-3-N-Cbz-amino-succinimide: Synthesis, Anticonvulsant Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-N-Cbz-amino-succinimide, a derivative of succinimide (B58015), has demonstrated notable potential as an anticonvulsant agent. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and the experimental protocols used to evaluate its efficacy. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their exploration of novel antiepileptic therapies.
Chemical Identity and Properties
The compound commonly referred to as this compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as benzyl (B1604629) N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate [1].
| Identifier | Value | Reference |
| IUPAC Name | benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | [1] |
| CAS Number | 60846-91-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [2][3][4] |
| Molecular Weight | 248.23 g/mol | [3][4] |
| Synonyms | (S)-3-N-Carboxybenzyl-amino-succinimide, [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester | [2][5] |
| Appearance | Crystalline solid | [2] |
Synthesis
The synthesis of this compound and its analogs can be achieved from the corresponding (S)-N-Cbz-aspartic acid through established synthetic procedures[6]. A general approach involves the derivatization of the amino acid to introduce the Cbz (carboxybenzyl) protecting group, followed by the formation of the succinimide ring.
While specific, detailed industrial synthesis protocols are proprietary, laboratory-scale synthesis generally follows standard organic chemistry principles involving amino acid protection and cyclization reactions.
Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in preclinical animal models. The primary assays used are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which are standard models for identifying potential treatments for generalized tonic-clonic and absence seizures, respectively[7][8].
| Assay | Species | ED₅₀ (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mice | 103 | [2] |
| Pentylenetetrazole (PTZ) | Mice | 78.1 | [2] |
These results indicate that this compound is effective in preventing seizures induced by both electrical and chemical stimuli in mice[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures in preclinical epilepsy research.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent the spread of seizures[9].
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used[9].
-
Compound Administration: The test compound, this compound, is administered intraperitoneally (i.p.) at various doses[10].
-
Anesthesia and Electrode Placement: Prior to stimulation, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure proper electrical contact[9]. Corneal electrodes are then placed.
-
Electrical Stimulation: A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds[9].
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered protected if this tonic extension is prevented[9].
-
Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for absence and myoclonic seizures, acting through the antagonism of GABA-A receptors[11][12].
-
Animal Model: Mice are typically used for this assay[11].
-
Compound Administration: The test compound is administered i.p. at varying doses prior to PTZ injection[10].
-
PTZ Administration: Pentylenetetrazole is administered subcutaneously (s.c.) at a dose known to induce convulsions (e.g., 85 mg/kg)[10].
-
Observation: Following PTZ administration, animals are observed for the onset and severity of seizures, typically characterized by clonic convulsions[12].
-
Endpoint: The primary endpoint is the prevention of tonic convulsions induced by PTZ[2].
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the convulsive effects of PTZ.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound's anticonvulsant activity.
Conclusion
This compound, or benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate, is a promising anticonvulsant compound with demonstrated efficacy in established preclinical models of epilepsy. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and related molecules as potential therapeutic agents for seizure disorders.
References
- 1. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS:60846-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. youtube.com [youtube.com]
Spectroscopic and Structural Elucidation of (S)-3-N-Cbz-amino-succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
(S)-3-N-Cbz-amino-succinimide is a derivative of succinimide (B58015) featuring a benzyloxycarbonyl (Cbz) protecting group on the amino function at the 3-position of the succinimide ring. The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry. The succinimide moiety is a five-membered lactam ring that is also found in various biologically active molecules.
Chemical Structure:
Molecular Formula: C₁₂H₁₂N₂O₄[1][2][3][4][5]
Molecular Weight: 248.23 g/mol [1][2][3][4][5]
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These are predicted values based on the known chemical shifts and fragmentation patterns of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzylic protons (CH₂-Ph) |
| ~4.80 | m | 1H | CH-N |
| ~3.00 | dd | 1H | CH₂ of succinimide |
| ~2.80 | dd | 1H | CH₂ of succinimide |
| ~8.20 | br s | 1H | NH of succinimide |
| ~5.50 | d | 1H | NH of Cbz |
Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (succinimide) |
| ~170 | C=O (succinimide) |
| ~156 | C=O (carbamate) |
| ~136 | Quaternary aromatic carbon |
| ~128.5 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~67 | Benzylic CH₂ |
| ~50 | CH-N |
| ~35 | CH₂ of succinimide |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (succinimide) |
| ~3200 | Medium | N-H stretch (carbamate) |
| ~1780 | Strong | C=O stretch (succinimide, asymmetric) |
| ~1710 | Strong | C=O stretch (succinimide, symmetric) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1530 | Medium | N-H bend |
| ~1250 | Strong | C-O stretch (carbamate) |
| ~700-750 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 249.08 | [M+H]⁺ |
| 271.06 | [M+Na]⁺ |
| 142.05 | [M - C₇H₇O₂]⁺ |
| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
References
Solubility profile of (S)-3-N-Cbz-amino-succinimide in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of (S)-3-N-Cbz-amino-succinimide, a compound noted for its anticonvulsant properties.[1][2][3] The information compiled herein is intended to support research and development activities by providing essential data on its solubility in various solvent systems, detailed experimental methodologies for solubility determination, and a prospective synthesis workflow.
Core Technical Data
This compound, also known as (S)-3-N-Carboxybenzyl-amino-succinimide, is a crystalline solid with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.2 g/mol .[1][3]
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of solvent systems. The available quantitative data is summarized in the table below. This data is crucial for designing experimental protocols, formulation development, and purification strategies.
| Solvent System | Concentration (mg/mL) |
| Dimethylformamide (DMF) | 25 |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 |
| Ethanol | 25 |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 |
Data sourced from Cayman Chemical.[1][3]
Experimental Protocols
While a specific, detailed experimental protocol for the solubility determination of this compound is not extensively documented in publicly available literature, a standard gravimetric method can be employed. This method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Gravimetric Determination of Solubility
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a solvent until equilibrium is reached. A known volume of the clear, saturated supernatant is then carefully separated and the solvent is evaporated. The mass of the remaining solid solute is measured, allowing for the calculation of solubility.
Apparatus:
-
Analytical balance
-
Constant temperature bath (e.g., water bath or incubator)
-
Vials or flasks with secure closures
-
Volumetric pipettes
-
Evaporating dish or pre-weighed vials
-
Filtration apparatus (e.g., syringe filters)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid should be clearly visible.
-
Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used to facilitate dissolution.
-
-
Sample Collection:
-
After the equilibration period, allow the vials to remain undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a pre-heated or -cooled volumetric pipette to match the experimental temperature, avoiding any undissolved solid. The use of a syringe filter can further ensure the removal of any particulate matter.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected
-
Synthesis Workflow
Caption: A potential synthesis workflow for this compound.
This generalized workflow illustrates the key transformations in the synthesis of the target compound. The initial step involves the ring-opening of N-Cbz-L-aspartic anhydride with ammonia or a suitable amine to form an isoasparagine (B1595160) derivative. This intermediate then undergoes a dehydration and cyclization reaction to yield the final this compound product. The specific reaction conditions, such as solvents, temperature, and catalysts, would need to be optimized for efficient conversion and high purity.
References
Molecular weight and formula of (S)-3-N-Cbz-amino-succinimide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-3-N-Cbz-amino-succinimide, a molecule of interest in the field of medicinal chemistry, particularly for its potential as an anticonvulsant agent. This document details its chemical properties, synthesis, and biological activity, presenting data in a clear and accessible format for research and development purposes.
Core Molecular and Physical Properties
This compound, a derivative of succinimide (B58015), possesses a molecular structure that lends itself to potential therapeutic applications. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | Benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate |
| CAS Number | 60846-91-5 |
| Appearance | White to yellow solid |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2C(C(=O)NC2=O) |
Synthesis
The synthesis of this compound is typically achieved through the cyclization of the corresponding protected amino acid, (S)-N-Cbz-aspartic acid.
Conceptual Synthesis Workflow
The general synthetic route involves the activation of the carboxylic acid groups of N-Cbz-L-aspartic acid followed by intramolecular cyclization to form the succinimide ring.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from (S)-N-Cbz-Aspartic Acid
While a universally standardized, step-by-step protocol is not available in a single source, the synthesis can be performed based on established methods for succinimide formation from aspartic acid derivatives. A representative procedure is outlined below:
-
Activation of Carboxylic Acid: (S)-N-Cbz-aspartic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A dehydrating agent or coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or acetic anhydride) is added to facilitate the formation of an activated intermediate, such as an anhydride.
-
Cyclization: The reaction mixture is stirred, often at room temperature or with gentle heating, to promote the intramolecular cyclization, leading to the formation of the succinimide ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with aqueous solutions (e.g., dilute acid and brine) to remove impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.
Biological Activity: Anticonvulsant Properties
This compound has been identified as a potential anticonvulsant agent. Its efficacy has been evaluated in preclinical animal models of seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in mice.
Anticonvulsant Activity Data
| Test | Species | ED₅₀ (mg/kg) |
| Maximal Electroshock (MES) | Mouse | 103 |
| Pentylenetetrazole (scPTZ) | Mouse | 78.1 |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols: Anticonvulsant Screening
The following are generalized protocols for the MES and scPTZ tests, which are standard preliminary screens for anticonvulsant drugs.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compound, this compound, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.
-
Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The ED₅₀ is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.
-
Animals: Male albino mice are typically used.
-
Drug Administration: The test compound is administered as described in the MES test.
-
Induction of Seizure: At a predetermined time after drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes), and the ability of the test compound to prevent clonic seizures is recorded. The ED₅₀ is calculated based on the dose that protects 50% of the animals from seizures.
Proposed Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, based on the known mechanisms of other succinimide anticonvulsants, it is hypothesized to modulate neuronal excitability.
Potential Signaling Pathway Involvement
Succinimide anticonvulsants are known to primarily target ion channels in the brain. The two main proposed mechanisms are the blockade of T-type calcium channels and the modulation of voltage-gated sodium channels. These actions reduce the abnormal electrical activity in the brain that leads to seizures.
Caption: Proposed mechanism of action for succinimide anticonvulsants.
Further research is required to definitively elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This compound is a promising compound with demonstrated anticonvulsant activity in preclinical models. Its straightforward synthesis from a readily available chiral precursor makes it an attractive candidate for further investigation. Future studies should focus on a more detailed elucidation of its mechanism of action, pharmacokinetic profiling, and evaluation in a broader range of seizure models to fully assess its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
Chiral Purity and Enantiomeric Separation of Amino-Succinimides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical configuration of amino-succinimides is a critical determinant of their biological activity and safety profile, making the assessment of chiral purity and the efficient separation of enantiomers paramount in pharmaceutical research and development. This technical guide provides a comprehensive overview of the principles and practices involved in the enantioselective analysis and separation of amino-succinimide derivatives. It details established chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and offers in-depth experimental protocols for method development and validation. Furthermore, this guide presents quantitative data for the separation of representative amino-succinimides and visualizes key concepts, including the mechanism of succinimide (B58015) racemization and a typical experimental workflow for chiral separation, to facilitate a deeper understanding of the core principles.
Introduction
Amino-succinimides are a class of compounds characterized by a succinimide ring bearing an amino group. The chiral center, typically at the 3- or 4-position of the succinimide ring, gives rise to enantiomers that can exhibit significantly different pharmacological and toxicological properties. As regulatory agencies worldwide place increasing emphasis on the stereochemical purity of drug substances, robust and reliable analytical methods for the determination of enantiomeric excess (ee) and the isolation of single enantiomers are indispensable.
This guide serves as a technical resource for scientists and researchers engaged in the synthesis, development, and quality control of chiral amino-succinimide-based compounds. It consolidates key information on separation strategies, experimental design, and data interpretation.
Enantiomeric Separation Techniques
The primary methods for the enantiomeric separation of amino-succinimides are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the enantioseparation of a broad range of compounds, including amino-succinimides. The choice of the chiral stationary phase is the most critical factor in achieving a successful separation.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are the most versatile and widely used CSPs. They offer a broad range of selectivities and can be used in normal-phase, reversed-phase, and polar organic modes.
-
Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, covalently bonded to a silica (B1680970) support. They are particularly effective for compounds containing π-acidic or π-basic aromatic rings.
-
Macrocyclic Glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica and are effective for the separation of polar and ionizable compounds, including amino acids and their derivatives.
-
Crown Ether-based CSPs: These are particularly well-suited for the separation of compounds containing primary amino groups.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and higher efficiency. SFC typically uses compressed carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol (B145695). The same types of chiral stationary phases used in HPLC can generally be employed in SFC.
Quantitative Data on Enantiomeric Separations
The following tables summarize quantitative data for the enantiomeric and diastereomeric separation of representative amino-succinimide derivatives. This data is intended to serve as a starting point for method development.
Table 1: Chiral HPLC Separation Data for 3,4-Disubstituted Succinimides
| Compound | Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| anti-3-hydroxy-4-phenyl-1-methylsuccinimide | Chiralpak AD-H | Hexane (B92381)/Isopropanol (B130326) (80/20) | >99 | >99:1 | [1][2] |
| syn-3-hydroxy-4-phenyl-1-methylsuccinimide | Chiralpak IC | Hexane/Isopropanol (70/30) | 98 | >99:1 | [1][2] |
| anti-3-hydroxy-4-(4-chlorophenyl)-1-methylsuccinimide | Chiralpak AD-H | Hexane/Isopropanol (85/15) | >99 | 98:2 | [1][2] |
| syn-3-hydroxy-4-(4-chlorophenyl)-1-methylsuccinimide | Chiralpak IC | Hexane/Isopropanol (80/20) | 97 | >99:1 | [1][2] |
Table 2: Chiral SFC Screening for a Diverse Set of Chiral Pharmaceuticals (Illustrative)
| Chiral Stationary Phase | Mobile Phase Modifier | Success Rate (%) |
| Chiralpak AD | Methanol | 85 |
| Chiralpak AS | Methanol | 78 |
| Chiralcel OD | Methanol | 88 |
| Chiralcel OJ | Methanol | 75 |
| Lux Cellulose-1 | Methanol | 82 |
| Whelk-O1 | Methanol | 65 |
Note: This table illustrates the general success rates of different CSPs in SFC for a broad range of compounds and is not specific to amino-succinimides but provides a useful guide for initial column screening.
Experimental Protocols
The following protocols provide a detailed methodology for developing and validating a chiral HPLC method for the enantiomeric purity determination of an amino-succinimide.
General Chiral HPLC Method Development Protocol
1. Analyte and Standard Preparation: a. Prepare a stock solution of the racemic amino-succinimide in a suitable solvent (e.g., mobile phase or a stronger solvent like ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 0.1 mg/mL. c. If available, prepare a solution of the pure enantiomer to confirm the elution order.
2. Initial Screening of Chiral Stationary Phases and Mobile Phases: a. Select a set of 3-4 complementary chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type CSP). b. For normal-phase chromatography, screen with mobile phases consisting of hexane or heptane (B126788) with a polar modifier such as isopropanol (IPA) or ethanol (EtOH) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v). For basic analytes, add a small amount of an amine modifier like diethylamine (B46881) (DEA) (0.1%). For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%). c. For reversed-phase chromatography, screen with mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) (ACN) or methanol (MeOH). d. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Use a UV detector set to the wavelength of maximum absorbance of the analyte.
3. Method Optimization: a. Once partial separation is observed, optimize the mobile phase composition by finely adjusting the ratio of the strong and weak solvents. b. Investigate the effect of the flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 15-40 °C) on the resolution and analysis time. c. Evaluate different modifiers and their concentrations to improve peak shape and resolution.
4. Method Validation (Abbreviated Protocol): a. Specificity: Inject a blank (mobile phase) and a solution of the racemate to ensure no interfering peaks are present at the retention times of the enantiomers. b. Linearity: Prepare a series of solutions of the minor enantiomer at different concentrations (e.g., from the limit of quantification to 1.0% of the major enantiomer concentration) and inject them to establish a linear relationship between peak area and concentration. c. Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the minor enantiomer that can be reliably quantified and detected, respectively. d. Precision: Perform multiple injections (e.g., n=6) of a solution containing a known amount of the minor enantiomer to assess the repeatability of the method (expressed as %RSD). e. Accuracy: Analyze samples with a known amount of the minor enantiomer spiked in and calculate the percentage recovery.
Example Chiral HPLC Method for a 3,4-Disubstituted Succinimide
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Mandatory Visualizations
Racemization Mechanism of Succinimide Intermediates
The racemization of amino acid residues, particularly aspartic acid, often proceeds through a succinimide intermediate. This process is of significant interest in drug development and protein stability studies.[3][4][5] The planar structure of the enolate intermediate allows for the non-stereospecific re-protonation, leading to a mixture of enantiomers.
Experimental Workflow for Chiral Separation Method Development
The development of a robust chiral separation method typically follows a systematic workflow, starting from initial screening to final method validation.
Conclusion
The determination of chiral purity and the separation of enantiomers are critical aspects of the development of amino-succinimide-based pharmaceuticals. This guide has provided an in-depth overview of the key chromatographic techniques, namely chiral HPLC and SFC, which are instrumental in this endeavor. The selection of an appropriate chiral stationary phase and the systematic optimization of chromatographic conditions are paramount to achieving successful and robust enantioseparations. The provided experimental protocols and quantitative data serve as a practical starting point for researchers in the field. The visualization of the racemization mechanism and the experimental workflow further aids in the conceptual understanding of these processes. As the demand for enantiopure pharmaceuticals continues to grow, the methodologies and principles outlined in this guide will remain essential for ensuring the quality, safety, and efficacy of novel amino-succinimide therapeutics.
References
(S)-3-N-Cbz-amino-succinimide: A Technical Review of a Promising Anticonvulsant Scaffold
For Researchers, Scientists, and Drug Development Professionals
(S)-3-N-Carbobenzyloxy-amino-succinimide , a chiral succinimide (B58015) derivative, has emerged as a compound of interest in the field of neuroscience, particularly for its potential as an anticonvulsant agent. This technical guide provides a comprehensive review of the existing literature on (S)-3-N-Cbz-amino-succinimide, detailing its synthesis, anticonvulsant activity, and the mechanistic pathways associated with its therapeutic effects. The information is presented to support further research and development in the quest for novel antiepileptic drugs.
Core Compound Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60846-91-5 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in DMSO and DMF (~25 mg/mL) | [3] |
Synthesis of this compound
The synthesis of this compound originates from the chiral starting material, L-aspartic acid. The synthetic route involves two key transformations: the protection of the amino group and the cyclization to form the succinimide ring. While detailed, step-by-step protocols are not extensively published, the general procedure can be inferred from the work of Lee et al. and standard organic synthesis techniques.[4]
The process begins with the protection of the amino group of L-aspartic acid with a carboxybenzyl (Cbz) group, yielding N-Cbz-L-aspartic acid. This is a standard procedure in peptide chemistry to prevent the amine from participating in unwanted side reactions.[5] The subsequent and crucial step is the cyclization of the N-Cbz-L-aspartic acid to form the succinimide ring. This intramolecular condensation is typically achieved by treatment with a dehydrating agent, such as acetic anhydride (B1165640) or a carbodiimide, which facilitates the formation of the five-membered imide ring.
Detailed Experimental Protocols
Step 1: Synthesis of N-Cbz-L-aspartic acid
A detailed protocol for the Cbz protection of L-aspartic acid is not explicitly provided for the synthesis of the target compound in the reviewed literature. However, a general procedure involves the reaction of L-aspartic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium hydroxide, in an aqueous-organic solvent mixture.[5][6]
Step 2: Cyclization to this compound
The key cyclization step is reported by Lee et al. to proceed from (R)- or (S)-N-Cbz-aspartic acid using "known reaction" procedures.[4][7] A plausible method involves the treatment of N-Cbz-L-aspartic acid with a dehydrating agent like acetic anhydride. The reaction likely proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack by the nitrogen of the Cbz-protected amino group to form the succinimide ring.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
(S)-3-N-Cbz-amino-succinimide: A Technical Overview of its Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-N-Cbz-amino-succinimide is a chiral synthetic compound belonging to the succinimide (B58015) class of molecules, which has demonstrated notable anticonvulsant activity in preclinical studies. This technical guide provides a comprehensive analysis of its anticonvulsant properties, including quantitative efficacy data, detailed (though inferred from standard practices) experimental protocols, and a discussion of its potential mechanism of action. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel anticonvulsant agents with improved efficacy and better safety profiles remains a significant challenge in medicinal chemistry and pharmacology. The succinimide scaffold is a well-established pharmacophore in antiepileptic drug design, with ethosuximide (B1671622) being a prominent example used in the treatment of absence seizures. This compound, a derivative of this class, has been investigated for its potential to suppress seizures in various preclinical models. This document collates the available scientific data on this compound to facilitate further research and development efforts.
Quantitative Anticonvulsant Activity
The anticonvulsant efficacy of this compound has been quantified in two standard preclinical seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test in mice. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric of a compound's potency. The reported ED50 values for this compound are summarized in the table below.
| Seizure Model | Animal Model | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Mice | 103 | [1][2][3] |
| Pentylenetetrazole (PTZ) | Mice | 78.1 | [1][2][3] |
Experimental Protocols
While the primary literature containing the complete experimental details was not accessible for this review, the following protocols for the MES and scPTZ tests are based on established pharmacological screening practices and are likely to be similar to the methods used to evaluate this compound.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male ICR mice are commonly used.
-
Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).
-
Procedure: At a predetermined time after compound administration (typically 30-60 minutes for i.p. or 60-120 minutes for p.o.), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered the endpoint of protection. The ED50 is calculated from the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for identifying anticonvulsants that may be effective against absence seizures.
-
Animals: Male ICR mice are typically used.
-
Compound Administration: The test compound is administered as described for the MES test.
-
Procedure: Following the appropriate absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for a set period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is the criterion for protection. The ED50 is determined from the dose-response relationship.
References
- 1. The effect of N-alkyloxycarbonyl group on the anticonvulsant activities of N-alkyloxycarbonyl-alpha-amino-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect ofN-alkyloxycarbonyl group on the anticonvulsant activities ofN-alkyloxycarbonyl-α-amino-N-methylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (S)-3-N-Cbz-amino-succinimide in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-N-Cbz-amino-succinimide is a chiral molecule recognized for its anticonvulsant properties, demonstrating efficacy in suppressing tonic convulsions in animal models.[1][2][3][4] While its primary documented application lies in neuroscience, its chemical structure presents intriguing possibilities for its use as a building block in peptide synthesis and peptidomimetic design. The molecule features a stereocenter, a carbobenzyloxy (Cbz) protected amine, and a succinimide (B58015) ring system.
These application notes explore the theoretical and potential applications of this compound as a novel scaffold and a constrained amino acid surrogate in synthetic peptide chemistry. The protocols provided are hypothetical and based on established chemical principles, intended to serve as a foundation for further experimental investigation.
Potential Application 1: A Constrained Aspartic Acid Surrogate for Peptidomimetics
The succinimide ring of this compound can be envisioned as a cyclic precursor to a modified aspartic acid residue. Peptidomimetics often incorporate non-natural amino acids to enhance stability and enforce specific conformations.[5] The ring-opening of the succinimide would yield a Cbz-protected aspartic acid derivative with either an α- or β-carboxyl group available for peptide bond formation, while the other carboxyl group could be functionalized, for instance, as an amide. This would introduce a constrained dipeptide unit into a peptide sequence.
Experimental Protocol 1: Regioselective Hydrolysis of the Succinimide Ring
This hypothetical protocol details the selective hydrolysis of one of the imide carbonyls to generate a Cbz-protected aspartic acid derivative.
-
Dissolution: Dissolve this compound (1 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of 1 M sodium hydroxide (B78521) (1.1 eq.) dropwise while vigorously stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by acidifying the mixture to pH 3-4 with 1 M hydrochloric acid at 0°C.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (B1210297) (3 x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting Cbz-aspartic acid derivative by column chromatography on silica (B1680970) gel.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | Value/Condition |
| Starting Material | This compound |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Dioxane/Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours (monitored) |
| Expected Product | Cbz-(S)-Aspartic acid α- or β-amide |
| Hypothetical Yield | 70-85% |
Visualization: Proposed Workflow for Incorporation into a Peptide
Caption: Workflow for generating and incorporating a constrained Asp derivative.
Potential Application 2: A Chiral Scaffold for Divergent Peptidomimetic Synthesis
The bifunctional nature of this compound, after deprotection, allows it to be used as a central scaffold for creating diverse libraries of compounds. The Cbz group can be selectively removed to reveal a primary amine, which can then be elaborated. The succinimide ring itself presents further opportunities for chemical modification.
Experimental Protocol 2: Cbz Deprotection and N-Acylation
This hypothetical protocol describes the removal of the Cbz protecting group followed by the coupling of an amino acid to the resulting free amine.
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve this compound (1 eq.) in methanol.
-
Add 10% Palladium on carbon (10 wt% of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-3-amino-succinimide.
-
-
N-Acylation (Peptide Coupling):
-
Dissolve the crude (S)-3-amino-succinimide (1 eq.) and an Fmoc-protected amino acid (1.1 eq.) in N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation: Hypothetical Reaction Parameters for Scaffolding
| Step | Key Reagents | Solvent | Temperature | Expected Product |
| Cbz Deprotection | 10% Pd/C, H₂ | Methanol | Room Temp. | (S)-3-amino-succinimide |
| N-Acylation | Fmoc-Amino Acid, HATU, DIPEA | DMF | Room Temp. | Fmoc-AA-(S)-3-amino-succinimide |
Visualization: Divergent Synthesis from the Succinimide Scaffold
Caption: Divergent synthesis using the succinimide scaffold.
Summary and Future Outlook
This compound holds untapped potential as a versatile building block in medicinal chemistry beyond its established role as an anticonvulsant. The hypothetical applications and protocols outlined here provide a conceptual framework for its use as a constrained amino acid surrogate and as a chiral scaffold for peptidomimetic synthesis. Experimental validation of these synthetic routes is a necessary next step to fully elucidate the utility of this compound in the development of novel therapeutics. Researchers are encouraged to adapt and optimize these protocols to explore the rich chemical possibilities offered by this unique molecule.
References
- 1. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 60846-91-5 [chemicalbook.com]
- 4. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]
Application Notes: Amide Bond Formation Using (S)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and various advanced materials. (S)-3-N-Cbz-amino-succinimide is an activated amino acid derivative that serves as a convenient and efficient building block for the introduction of a Cbz-protected aminomethyl-carbonyl moiety. The succinimide (B58015) ring acts as an excellent leaving group, facilitating the coupling with primary and secondary amines under mild conditions to form a stable amide linkage. This protocol details the application of this compound in amide bond formation, providing a general procedure, representative data, and a workflow for its use in synthetic chemistry.
The Carbobenzyloxy (Cbz) protecting group is a well-established and versatile protecting group for amines, removable under various conditions, most commonly catalytic hydrogenation, offering orthogonality with many other protecting groups used in complex molecule synthesis. The stereochemistry of the chiral center is typically retained during the coupling reaction, making this reagent suitable for asymmetric synthesis.
Data Presentation
The following table summarizes the representative yields for the coupling of this compound with various amines under the general protocol described below. These results demonstrate the utility of this reagent with a range of nucleophiles, including primary and secondary aliphatic and aromatic amines.
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-(S)-(N-Cbz-amino)acetamide | 4 | 92 |
| 2 | Aniline | N-Phenyl-2-(S)-(N-Cbz-amino)acetamide | 6 | 85 |
| 3 | Cyclohexylamine | N-Cyclohexyl-2-(S)-(N-Cbz-amino)acetamide | 4 | 95 |
| 4 | Piperidine | 1-(2-(S)-(N-Cbz-amino)acetyl)piperidine | 3 | 96 |
| 5 | Glycine methyl ester | N-(2-(S)-(N-Cbz-amino)acetyl)glycine methyl ester | 5 | 88 |
Experimental Protocol
This protocol provides a general procedure for the coupling of a representative amine with this compound.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and appropriate developing system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.5 M concentration).
-
Addition of Amine: Add the amine substrate (1.0-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture. The base acts as a proton scavenger.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching and Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure amide product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the amide bond formation protocol.
Caption: Workflow for Amide Bond Formation.
(S)-3-N-Cbz-amino-succinimide: A Versatile Chiral Building Block for Organic Synthesis
(S)-3-N-Cbz-amino-succinimide is a valuable chiral building block widely utilized in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid succinimide (B58015) core, combined with the stereodefined amine functionality protected by a carbobenzyloxy (Cbz) group, makes it an attractive starting material for the synthesis of complex chiral molecules. This document provides detailed application notes and experimental protocols for its use, targeting researchers, scientists, and professionals in drug development.
Application Notes
This compound serves as a versatile precursor in various synthetic transformations, primarily leveraging its inherent chirality to induce stereoselectivity in subsequent reactions. Its applications span from the synthesis of modified amino acids and peptidomimetics to the development of novel anticonvulsant drugs.
1. Synthesis of Chiral Ligands and Auxiliaries: The succinimide ring can be opened under various conditions to reveal new functionalities. The chiral amino group, once deprotected, can be further functionalized to create novel chiral ligands for asymmetric catalysis or chiral auxiliaries to control stereochemistry in a wide range of chemical reactions.
2. Precursor for Bioactive Molecules: The succinimide moiety is a common scaffold in many biologically active compounds.[1][2] this compound provides a straightforward entry to chiral derivatives with potential applications in medicinal chemistry. For instance, derivatives of succinimides have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.
3. Development of Anticonvulsant Agents: this compound itself has demonstrated anticonvulsant properties. It has been shown to inhibit tonic convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) in animal models.[3][4][5] This makes it and its derivatives promising candidates for the development of new antiepileptic drugs. The exploration of structure-activity relationships (SAR) by modifying the succinimide ring or the N-protecting group can lead to compounds with improved potency and pharmacokinetic profiles.
Quantitative Data
The anticonvulsant activity of this compound and related compounds is typically evaluated using standardized animal models. The data is often presented as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Test Model | Animal | Route of Administration | ED50 (mg/kg) |
| This compound | Pentylenetetrazole (PTZ) induced seizures | Mice | Intraperitoneal (i.p.) | 78.1[3] |
| This compound | Maximal Electroshock (MES) seizures | Mice | Intraperitoneal (i.p.) | 103[3] |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | Pentylenetetrazole (PTZ) induced seizures | - | - | 62.5[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a two-step procedure starting from N-Benzyloxycarbonyl-L-asparagine.
Step 1: Synthesis of N-Cbz-(S)-aspartic anhydride (B1165640)
-
Materials: N-Benzyloxycarbonyl-L-asparagine, Acetyl chloride.
-
Procedure:
-
Suspend N-Benzyloxycarbonyl-L-asparagine in an excess of acetyl chloride.
-
Cool the mixture to -15 °C.
-
Stir the reaction mixture at -15 °C. The reaction progress can be monitored by the dissolution of the starting material.
-
Upon completion, remove the excess acetyl chloride under reduced pressure to yield the crude N-Cbz-(S)-aspartic anhydride. This intermediate is often used in the next step without further purification. A reported yield for a similar procedure is approximately 99%.
-
Step 2: Cyclization to this compound
-
Materials: N-Cbz-(S)-aspartic anhydride, Sodium hydroxide (B78521) (NaOH) solution, Water.
-
Procedure:
-
Dissolve the crude N-Cbz-(S)-aspartic anhydride in a suitable aqueous base, such as a dilute NaOH solution.
-
Maintain the reaction at 0 °C and stir for approximately 20-30 minutes.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. A reported yield for this cyclization step is around 66%.
-
Protocol 2: In Vivo Anticonvulsant Activity Screening
This protocol describes a general workflow for evaluating the anticonvulsant properties of a test compound using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models in mice.
-
Animals: Male ICR mice (or other appropriate strain).
-
Test Compound Administration:
-
Prepare solutions or suspensions of this compound at various concentrations in a suitable vehicle (e.g., 0.5% Tween 80 in saline).
-
Administer the test compound intraperitoneally (i.p.) to groups of mice. A control group should receive the vehicle only.
-
-
Maximal Electroshock (MES) Test:
-
Thirty minutes after compound administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.
-
-
Pentylenetetrazole (PTZ) Test:
-
Thirty minutes after compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.) to each mouse.
-
Observe the mice for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose level for both tests.
-
Calculate the ED50 value for each test using a suitable statistical method (e.g., probit analysis).
-
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Workflow for in vivo anticonvulsant activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Screening of the anticonvulsant activity of some plants from Fabaceae family in experimental seizure models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 5. This compound | 60846-91-5 [chemicalbook.com]
- 6. ijpp.com [ijpp.com]
Applications of (S)-3-N-Cbz-amino-succinimide in medicinal chemistry.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-N-Cbz-amino-succinimide, also known as (S)-N-Carboxybenzyl-amino-succinimide, is a chiral heterocyclic compound that has garnered attention in medicinal chemistry primarily for its significant anticonvulsant properties. Its rigid succinimide (B58015) core, combined with a stereochemically defined amino substituent, makes it a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols.
Key Applications in Medicinal Chemistry
Anticonvulsant Agent
The most well-documented application of this compound is its activity as an anticonvulsant. It has shown efficacy in preclinical models of epilepsy, specifically in inhibiting tonic convulsions induced by pentylenetetrazole (PTZ) and maximal electric shock (MES).[1][2] The succinimide moiety is a recognized pharmacophore in several antiepileptic drugs, and this compound contributes to the structure-activity relationship (SAR) knowledge of this class.
Mechanism of Action: While the precise mechanism for this compound is not definitively established, succinimide-based anticonvulsants are generally believed to exert their effects through the inhibition of low-voltage-activated T-type calcium channels in neurons.[3][4] These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. By blocking these channels, the compound can reduce neuronal excitability and suppress seizure propagation.
Chiral Building Block for Peptidomimetics and Drug Discovery
The stereochemically defined structure of this compound makes it an attractive chiral building block for the synthesis of more complex molecules, particularly peptidomimetics. The succinimide ring can act as a constrained scaffold to mimic peptide beta-turns or to position pharmacophoric groups in a specific spatial orientation. The Cbz-protected amine offers a handle for further synthetic modifications, allowing for its incorporation into larger molecules or for the generation of compound libraries for screening.
Quantitative Data
The anticonvulsant activity of this compound and its derivatives has been quantified in preclinical studies. The following table summarizes the key efficacy data.
| Compound | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |
| This compound | MES | 103 | > 300 | [2] |
| This compound | PTZ | 78.1 | > 300 | [2] |
MES: Maximal Electroshock Seizure Test PTZ: Pentylenetetrazole-induced Seizure Test ED₅₀: Median Effective Dose TD₅₀: Median Toxic Dose
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from N-Cbz-L-aspartic acid via intramolecular cyclization.
Materials:
-
N-Cbz-L-aspartic acid
-
Acetic anhydride (B1165640)
-
Anhydrous sodium acetate (B1210297)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend N-Cbz-L-aspartic acid (1 equivalent) and anhydrous sodium acetate (0.1 equivalents) in acetic anhydride (5-10 volumes).
-
Heat the reaction mixture at 60-70 °C with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Protocol 2: Evaluation of Anticonvulsant Activity (MES Test)
This protocol outlines the procedure for assessing the anticonvulsant activity using the maximal electroshock seizure (MES) model in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Prepare a suspension of this compound in the vehicle at various concentrations.
-
Administer the compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
After a predetermined time (e.g., 30 or 60 minutes), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed mechanism of anticonvulsant action.
References
- 1. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving (S)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (S)-3-N-Cbz-amino-succinimide, a versatile chiral intermediate, in the synthesis of valuable building blocks for drug discovery and development. The primary application highlighted is the ring-opening reaction of the succinimide (B58015) moiety by nucleophiles, leading to the formation of protected α,β-diaminopropionic acid derivatives.
Introduction
This compound, also known as [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid phenylmethyl ester, is a key chiral building block in organic synthesis. Its structure incorporates a protected amino group and a reactive succinimide ring, making it a valuable precursor for the synthesis of various biologically active molecules. Notably, it has been identified as an anticonvulsant agent, inhibiting tonic convulsions induced by pentylenetetrazole and maximal electric shock in mice.[1][2] The Cbz (carboxybenzyl) protecting group is stable under various conditions and can be readily removed by catalytic hydrogenation, offering flexibility in synthetic routes.
The primary reactivity of this compound lies in the susceptibility of the succinimide ring to nucleophilic attack. This ring-opening reaction provides a straightforward method for the synthesis of enantiomerically pure α,β-diaminopropionic acid derivatives, which are important components of various pharmaceuticals and natural products.
Key Applications
The principal application of this compound detailed in these notes is its use as an electrophile in ring-opening reactions with amine nucleophiles. This reaction provides a diastereoselective route to protected diaminopropionic acid amides, which are valuable precursors for the synthesis of more complex molecules.
Protocol 1: Synthesis of (S)-N-Cbz-α,β-diaminopropionic Acid Amide Derivatives via Ring-Opening of this compound with Primary Amines
This protocol details the general procedure for the aminolysis of the succinimide ring of this compound with a primary amine, yielding the corresponding (S)-N-Cbz-α,β-diaminopropionic acid amide.
Reaction Scheme
Caption: General scheme for the aminolysis of this compound.
Materials
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate (B1210297)/Hexane mixture)
Experimental Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time will vary depending on the nucleophilicity of the amine.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (S)-N-Cbz-α,β-diaminopropionic acid amide derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the aminolysis of this compound with various primary amines.
| Nucleophile (R-NH₂) | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | DCM | 4 - 6 | 85 - 95 |
| Aniline | THF | 12 - 18 | 70 - 80 |
| p-Methoxyaniline | Acetonitrile | 10 - 15 | 75 - 85 |
Note: Reaction times and yields are approximate and may vary depending on the specific reaction scale and conditions. Optimization may be required for different substrates.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow Diagram
Caption: Workflow for the synthesis of diaminopropionic acid amides.
Logical Relationship Diagram: Reactivity of this compound
Caption: Reactivity and synthetic utility of the target molecule.
Signaling Pathway Involvement
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary role is established as a synthetic intermediate. However, the resulting α,β-diaminopropionic acid derivatives can be incorporated into peptides or other molecules designed to interact with biological targets, thereby indirectly influencing signaling pathways. The anticonvulsant activity of the parent molecule suggests an interaction with the central nervous system, but the precise mechanism and signaling pathways involved have not been fully elucidated.
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound and all other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Derivatization of (S)-3-N-Cbz-amino-succinimide for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (S)-3-N-Cbz-amino-succinimide and the subsequent biological evaluation of its derivatives. The focus is on anticonvulsant, anticancer, and enzyme inhibitory activities, which are prominent therapeutic areas for succinimide-based compounds.
Introduction
This compound is a chiral molecule known for its anticonvulsant properties. It inhibits tonic convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice.[1][2][3] Derivatization of this core structure offers a promising strategy to modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity. The succinimide (B58015) ring is a versatile scaffold that can be readily modified at the nitrogen or carbon positions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[4]
Derivatization Strategies
The primary point of derivatization for this compound involves modification at the succinimide nitrogen. A common strategy is the introduction of N-alkoxy substituents. These derivatives can be synthesized from the corresponding (R)- or (S)-N-Cbz-aspartic acid through established synthetic procedures.[5]
General Synthesis Protocol for N-Alkoxy-(S)-3-N-Cbz-amino-succinimide Derivatives
This protocol is adapted from known procedures for the synthesis of N-substituted succinimides.
Materials:
-
(S)-N-Cbz-aspartic acid
-
O-alkylhydroxylamine hydrochloride (e.g., O-methylhydroxylamine HCl, O-ethylhydroxylamine HCl, O-benzylhydroxylamine HCl)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or other base
-
Acetic anhydride (B1165640)
-
Sodium acetate
Procedure:
-
Formation of N-Cbz-aspartic acid anhydride: Dissolve (S)-N-Cbz-aspartic acid in anhydrous THF. Add acetic anhydride and a catalytic amount of sodium acetate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Coupling with O-alkylhydroxylamine: In a separate flask, dissolve the O-alkylhydroxylamine hydrochloride in anhydrous DCM and add TEA to neutralize.
-
Cyclization to N-alkoxy-succinimide: Add the solution of the N-Cbz-aspartic acid anhydride to the O-alkylhydroxylamine solution. Stir the reaction mixture at room temperature. The cyclization can be facilitated by the addition of a coupling agent like DCC.
-
Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-alkoxy-(S)-3-N-Cbz-amino-succinimide derivative.
Biological Assays and Protocols
Anticonvulsant Activity
The primary biological activity of this compound and its derivatives is their anticonvulsant effect. This is typically evaluated using the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models in rodents.
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]
Protocol:
-
Animal Preparation: Male ICR mice (20-25 g) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Electrode Placement: At the time of peak effect of the drug, corneal electrodes are placed on the eyes of the mouse. A drop of saline solution is applied to the electrodes to ensure good electrical contact.[4]
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[4][6]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[4]
-
Data Analysis: The number of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using probit analysis.
The subcutaneous (s.c.) PTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[1]
Protocol:
-
Animal Preparation: Male ICR mice (20-25 g) are used. The test compound is administered i.p. or p.o. at various doses, with a control group receiving the vehicle.
-
PTZ Administration: At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.[7]
-
Observation: The animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds).[7][8]
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each dose, and the ED50 is calculated.
Anticancer Activity
Succinimide derivatives have shown promise as anticancer agents. Their cytotoxic effects can be evaluated against various cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, MOLT-4) are cultured in appropriate media and conditions.[9]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the succinimide derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[9]
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Enzyme Inhibition
Succinimide derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases.[3]
This is a colorimetric method to determine AChE activity.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[10]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate briefly.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Quantitative Data
The following tables summarize the quantitative data for the biological activities of this compound and its derivatives.
Table 1: Anticonvulsant Activity of this compound and its N-Alkoxy Derivatives
| Compound | R-group (at Succinimide N) | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Reference |
| This compound | H | 103 | 78.1 | [2][4] |
| (S)-N-Cbz-α-amino-N-methoxysuccinimide | -OCH₃ | >300 | 150.0 | [5] |
| (S)-N-Cbz-α-amino-N-ethoxysuccinimide | -OCH₂CH₃ | >300 | 100.0 | [5] |
| (S)-N-Cbz-α-amino-N-isopropoxysuccinimide | -OCH(CH₃)₂ | >300 | 187.5 | [5] |
| (S)-N-Cbz-α-amino-N-benzyloxysuccinimide | -OCH₂Ph | >300 | 125.0 | [5] |
Table 2: Cytotoxicity of Succinimide Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 1e | HeLa | 8.0 | [9] |
| K562 | 5.8 | [9] | |
| MOLT-4 | 3.2 | [9] | |
| Derivative 2c | K562 | < 6 | [9] |
| Derivative 2d | K562 | < 6 | [9] |
| Derivative 2f | K562 | < 6 | [9] |
| Derivative 3c | K562 | < 6 | [9] |
| Derivative 3d | K562 | < 6 | [9] |
| Derivative 3f | K562 | < 6 | [9] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Succinimide Derivatives
| Compound | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference |
| Diethyl succinimide derivative (I) | 2.58 | 10.5 | Competitive | [11] |
| Dimethyl succinimide derivative (II) | 1.95 | 8.0 | Competitive | [11] |
Visualizations
Experimental Workflows
Caption: General workflow for synthesis and biological evaluation.
Signaling Pathway
Caption: Putative signaling pathways affected by succinimide derivatives in cancer cells.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimide Derivatives as Acetylcholinesterase Inhibitors-In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 9. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Asymmetric Synthesis Utilizing (S)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-N-Cbz-amino-succinimide is a versatile chiral building block employed in asymmetric synthesis. Its rigid succinimide (B58015) ring and the stereocenter at the C3 position make it an excellent starting material for the stereocontrolled introduction of functionality, leading to the synthesis of a variety of chiral molecules, including derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-alkoxy succinimide derivatives, which have shown notable anticonvulsant activities.
Applications in Asymmetric Synthesis: Synthesis of Chiral N-Alkoxy Aminosuccinimides
A key application of this compound is in the synthesis of chiral N-alkoxy aminosuccinimides. The inherent chirality of the starting material directs the synthesis, resulting in enantiomerically enriched products. These derivatives have been investigated for their potential as anticonvulsant agents.
Quantitative Data Summary
The anticonvulsant activity of various (R)- and (S)-N-Cbz-α-amino-N-alkoxysuccinimides has been evaluated in Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ) induced seizure tests. The following table summarizes the median effective dose (ED50) values for the (S)-series of these compounds, highlighting the influence of the N-alkoxy substituent on their biological activity.[1]
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| (S)-N-Cbz-α-amino-N-methoxysuccinimide | >300 | 185.5 |
| (S)-N-Cbz-α-amino-N-ethoxysuccinimide | >300 | 125.8 |
| (S)-N-Cbz-α-amino-N-isopropoxysuccinimide | >300 | 210.5 |
| (S)-N-Cbz-α-amino-N-benzyloxysuccinimide | >300 | 150.0 |
Note: While the (S)-series showed activity primarily in the PTZ test, the corresponding (R)-series demonstrated significant activity in both MES and PTZ tests, with (R)-N-Cbz-α-amino-N-benzyloxysuccinimide being the most active compound in the PTZ test with an ED50 of 62.5 mg/kg.[1]
Experimental Protocols
The following protocols describe the synthesis of the starting material, this compound, from (S)-N-Cbz-aspartic acid, and its subsequent conversion to N-alkoxy derivatives.
Protocol 1: Synthesis of this compound
This protocol details the cyclization of (S)-N-Cbz-aspartic acid to form the corresponding succinimide.
Materials:
-
(S)-N-Cbz-aspartic acid
-
Acetic anhydride (B1165640)
-
Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
Procedure:
-
A solution of (S)-N-Cbz-aspartic acid in anhydrous pyridine is prepared.
-
Acetic anhydride is added dropwise to the solution at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Protocol 2: Synthesis of (S)-N-Cbz-α-amino-N-alkoxysuccinimides
This protocol describes the N-alkoxylation of this compound.
Materials:
-
This compound
-
Appropriate O-alkylhydroxylamine hydrochloride (e.g., O-methylhydroxylamine hydrochloride, O-ethylhydroxylamine hydrochloride)
-
Anhydrous pyridine or another suitable base
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the O-alkylhydroxylamine hydrochloride.
-
Add anhydrous pyridine or another suitable base to the mixture and stir at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (S)-N-Cbz-α-amino-N-alkoxysuccinimide.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic pathway from (S)-N-Cbz-aspartic acid to the final N-alkoxy succinimide derivatives.
Caption: Synthetic pathway from the starting amino acid to the target compounds.
Relationship between Structure and Anticonvulsant Activity
This diagram illustrates the key structural features and their influence on the observed anticonvulsant activity.
Caption: Influence of the N-alkoxy substituent on anticonvulsant activity.
References
Handling, storage, and safety precautions for (S)-3-N-Cbz-amino-succinimide.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of (S)-3-N-Cbz-amino-succinimide. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research purposes.
Chemical and Physical Properties
This compound is an anticonvulsant agent.[1][2][3] It is a crystalline solid.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][4][5] |
| Molecular Weight | 248.23 g/mol | [4][5][6] |
| CAS Number | 60846-91-5 | [1][4][5][6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [1][3] |
Safety Precautions
2.1 GHS Hazard Information
The following hazard and precautionary statements are associated with this compound:
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P330: Rinse mouth.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |
Source: Biomol[3]
2.2 Personal Protective Equipment (PPE)
A comprehensive approach to safety involves the use of appropriate personal protective equipment.
Caption: Recommended Personal Protective Equipment.
Handling and Storage
3.1 Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[7]
-
Contact: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
3.2 Storage
Proper storage is crucial for maintaining the stability and purity of this compound.
| Condition | Temperature | Duration | Source |
| Powder | Room Temperature | 3 years | [6] |
| -20°C | ≥ 4 years | [1][2] | |
| In Solvent | -20°C | 1 year | [6] |
| -80°C | 1 year to 2 years | [2][6] |
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Shipping: The compound is typically shipped at room temperature within the continental US, but this may vary for other locations.[1]
Experimental Protocols
4.1 Solubility
The solubility of this compound in various solvents is a critical parameter for experimental design.
| Solvent | Concentration | Source |
| DMF | 25 mg/mL | [1][3] |
| DMSO | 25 mg/mL | [1][3] |
| Ethanol | 25 mg/mL | [1][3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][3] |
4.2 Protocol for Preparation of a Stock Solution (10 mM in DMSO)
-
Calculate Required Mass:
-
Molecular Weight (MW) = 248.23 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 248.23 g/mol = 0.0024823 g = 2.48 mg
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 2.48 mg of this compound into the tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Caption: Workflow for preparing a stock solution.
Emergency Procedures
In case of accidental exposure or spillage, follow these procedures immediately.
5.1 First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]
-
Ingestion: Clean mouth with water and get medical attention.[7]
5.2 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.[7]
-
Containment and Cleanup: Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the chemical enter the environment.[7]
Caption: General spill response workflow.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the official SDS for this compound from your supplier and follow all institutional safety guidelines. This product is for research use only and not for human or veterinary use.[1][4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]
- 3. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Succinimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for solid-phase synthesis (SPS) techniques that leverage the reactivity of succinimide (B58015) derivatives. These methods are pivotal in the efficient synthesis of peptides, oligonucleotides, bioconjugates, and other complex molecules.
Introduction to Succinimide Derivatives in Solid-Phase Synthesis
N-hydroxysuccinimide (NHS) and its derivatives are instrumental in solid-phase synthesis, primarily for the activation of carboxylic acids. The resulting NHS esters are highly reactive towards primary amines, forming stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.[1] This approach offers high coupling efficiency and is compatible with a wide range of functional groups, making it a versatile tool in the synthesis of complex biomolecules. Furthermore, succinimide-based bifunctional linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are extensively used in the preparation of antibody-drug conjugates (ADCs) and other targeted therapies.[2][3][]
Core Applications and Advantages
Succinimide-based solid-phase synthesis protocols are central to several key research and development areas:
-
Solid-Phase Peptide Synthesis (SPPS): NHS esters are widely used to activate the C-terminal amino acid for coupling to the solid support and for the subsequent stepwise addition of amino acids in the peptide chain.[5][6][7][8]
-
Bioconjugation: The specific reactivity of NHS esters with amines allows for the covalent attachment of peptides, proteins, antibodies, and other biomolecules to solid supports for various applications, including affinity chromatography and immunoassays.[9]
-
Antibody-Drug Conjugate (ADC) Development: Heterobifunctional linkers containing a succinimide ester moiety are crucial for conjugating cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery.[2][][10][11]
-
Synthesis of Cyclic Peptides: On-resin cyclization of peptides, a strategy to enhance stability and biological activity, can be achieved through the formation of amide bonds involving succinimide intermediates.[12][13][14]
Advantages of using succinimide derivatives in solid-phase synthesis include:
-
High reaction yields.
-
Formation of stable amide bonds.
-
Compatibility with aqueous and organic solvents.
-
Relatively stable intermediates that can be prepared and stored.
-
Well-established and extensively documented protocols.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with solid-phase synthesis protocols utilizing succinimide derivatives.
Table 1: Typical Reaction Conditions for NHS Ester Coupling on a Solid Support
| Parameter | Value | Notes |
| pH | 7.0 - 9.0 | Optimal pH is typically between 8.0 and 8.5 for efficient amine acylation. |
| Temperature | 4 - 37 °C | Room temperature is often sufficient, while lower temperatures can be used to minimize side reactions. |
| Reaction Time | 30 minutes - overnight | Dependent on the specific reactants and desired degree of coupling. |
| Solvents | DMF, DMSO, DCM, PBS | The choice of solvent depends on the resin, the peptide sequence, and the solubility of the reactants. |
| Molar Excess of NHS-activated species | 2 - 20 fold | A molar excess is typically used to drive the reaction to completion. |
Table 2: Hydrolysis of NHS Esters
| pH | Half-life at 4°C | Reference |
| 7.0 | 4-5 hours | [2] |
| 8.6 | 10 minutes | [2] |
Table 3: Common Succinimide-Based Linkers in Solid-Phase Synthesis
| Linker | Structure | Application |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Contains an NHS ester and a maleimide (B117702) group. | Heterobifunctional crosslinker for conjugating amine-containing molecules to thiol-containing molecules, widely used in ADC synthesis.[2][3][] |
| Dithiobis(succinimidyl propionate) (DSP) | Homobifunctional crosslinker with two NHS esters. | Used for crosslinking primary amines and for functionalizing surfaces with NHS esters.[15][16] |
| Succinimidyl Iodoacetate (SIA) | Contains an NHS ester and an iodoacetyl group. | Heterobifunctional crosslinker for conjugating amine-containing molecules to thiol-containing molecules.[9] |
Experimental Protocols
Protocol 1: General Procedure for On-Resin Amine Coupling using an NHS-Activated Resin
This protocol describes a general method for coupling an amine-containing molecule (e.g., a peptide, protein, or small molecule) to a solid support that has been pre-activated with N-hydroxysuccinimide esters.
Materials:
-
NHS-activated resin (e.g., NHS-activated Sepharose, NHS-activated magnetic beads)
-
Amine-containing molecule to be coupled
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer: Coupling buffer or PBS
-
Anhydrous DMSO or DMF (if the amine-containing molecule is not readily soluble in aqueous buffer)
-
Reaction vessel (e.g., column, centrifuge tube)
Procedure:
-
Resin Preparation:
-
Accurately weigh the desired amount of NHS-activated resin into the reaction vessel.
-
Wash the resin with ice-cold 1 mM HCl to remove any preservatives.
-
Immediately wash the resin with coupling buffer to equilibrate the pH.
-
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the coupling buffer at a concentration of 1-10 mg/mL.
-
If the molecule is not soluble in the coupling buffer, dissolve it first in a minimal amount of anhydrous DMSO or DMF and then slowly add it to the coupling buffer.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the prepared resin.
-
Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation (e.g., on a rotator or shaker).
-
-
Quenching of Unreacted NHS Esters:
-
After the coupling reaction, centrifuge the resin and discard the supernatant.
-
Add the quenching buffer to the resin to block any remaining active NHS ester groups.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the resin extensively with the wash buffer to remove any non-covalently bound molecules and quenching reagents. A typical wash cycle consists of alternating between a high pH buffer (e.g., pH 8.0) and a low pH buffer (e.g., pH 4.0) for several cycles.
-
-
Storage:
-
Store the functionalized resin in an appropriate buffer, often containing a bacteriostatic agent (e.g., 0.02% sodium azide), at 4°C.
-
Protocol 2: On-Resin Cyclization of a Peptide via a Succinimide Intermediate
This protocol outlines a method for the head-to-tail cyclization of a linear peptide on a solid support. This method involves the activation of the C-terminal carboxylic acid as an NHS ester followed by intramolecular aminolysis by the deprotected N-terminal amine.
Materials:
-
Fully protected linear peptide attached to a suitable resin (e.g., Wang resin)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
N-terminal Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF and then with DCM.
-
-
C-terminal Carboxylic Acid Activation:
-
Swell the resin in anhydrous DMF.
-
In a separate vessel, dissolve NHS (3 equivalents relative to resin loading) and DIC or DCC (3 equivalents) in anhydrous DMF.
-
Add the activation solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
On-Resin Cyclization:
-
Wash the resin thoroughly with DMF to remove excess activating agents.
-
Add fresh DMF to the resin. The deprotected N-terminal amine will now react with the activated C-terminal NHS ester.
-
Allow the intramolecular cyclization to proceed for 12-24 hours at room temperature. The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
-
Cleavage and Deprotection:
-
After cyclization, wash the resin with DMF and then with DCM.
-
Dry the resin under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the cyclic peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Visualizations
Caption: Experimental workflow for on-resin amine coupling using an NHS-activated solid support.
Caption: Workflow for the on-resin cyclization of a peptide via a succinimide intermediate.
Caption: Logical relationship of the SMCC linker in antibody-drug conjugate (ADC) synthesis.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: (S)-3-N-Cbz-amino-succinimide as a Key Intermediate for Antiepileptic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting a significant portion of the global population.[1] While numerous antiepileptic drugs (AEDs) are available, a substantial number of patients fail to achieve adequate seizure control, and many existing treatments are associated with adverse side effects.[1] This highlights the ongoing need for novel AEDs with improved efficacy and safety profiles. The succinimide (B58015) structure is a well-established pharmacophore in anticonvulsant drug design, with ethosuximide (B1671622) being a classic example.[2] (S)-3-N-Cbz-amino-succinimide is a chiral intermediate and an active anticonvulsant agent that serves as a valuable building block in the synthesis of novel antiepileptic candidates.[3][4] Its stereochemistry and functional groups offer a versatile scaffold for developing derivatives with potentially enhanced therapeutic properties.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing essential information for its use in a research setting.
| Property | Value | Reference |
| Formal Name | [(3S)-2,5-dioxo-3-pyrrolidinyl]-carbamic acid, phenylmethyl ester | [4] |
| CAS Number | 60846-91-5 | [3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [4][5] |
| Molecular Weight | 248.2 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml | [4] |
Biological Activity and Efficacy
This compound has demonstrated significant anticonvulsant activity in preclinical animal models.[3][4] Its efficacy is typically evaluated in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure tests, which represent generalized tonic-clonic and absence seizures, respectively.
| Compound/Enantiomer | Test Model | ED₅₀ (mg/kg, i.p. in mice) | Reference |
| This compound | Pentylenetetrazole (PTZ) | 78.1 | [4] |
| This compound | Maximal Electroshock (MES) | 103 | [4] |
| (R)-3-N-Cbz-amino-succinimide | Pentylenetetrazole (PTZ) | 78.1 | [5] |
| (R)-3-N-Cbz-amino-succinimide | Maximal Electroshock (MES) | 103 | [5] |
Application Note 1: Synthesis and Role as a Chiral Intermediate
This compound is typically synthesized from (S)-N-Cbz-aspartic acid.[6] The process involves the formation of an aspartic anhydride (B1165640) intermediate, which is then cyclized to form the succinimide ring. As a chiral building block, this compound is invaluable for the enantioselective synthesis of more complex drug candidates, ensuring the final product has the desired stereochemistry for optimal target engagement and reduced off-target effects.
Caption: Workflow for synthesis and application of the title compound.
Application Note 2: Proposed Mechanism of Action
Succinimide-based anticonvulsants are known to exert their effects by modulating ion channels that govern neuronal excitability.[7] The primary proposed mechanism for compounds like ethosuximide is the blockade of low-voltage-activated T-type calcium channels, particularly in thalamic neurons.[8][9][10] These channels are critical in generating the rhythmic spike-and-wave discharges characteristic of absence seizures.[9] By inhibiting these channels, this compound and its derivatives can reduce thalamocortical network hyperexcitability, thereby suppressing seizure activity.[7][10]
Caption: Inhibition of T-type calcium channels to reduce seizures.
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol is adapted from procedures for synthesizing related succinimide derivatives and provides a general method.[1]
Step 1: Formation of (S)-N-Cbz-Aspartic Anhydride
-
Suspend (S)-N-Cbz-aspartic acid (1 equivalent) in acetic anhydride (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture in vacuo to remove excess acetic anhydride.
-
Add diethyl ether to the residue to precipitate the anhydride.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Cyclization to this compound
-
Dissolve the (S)-N-Cbz-aspartic anhydride (1 equivalent) in a suitable aprotic solvent such as THF or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the mixture in vacuo.
-
Purify the crude product via recrystallization (e.g., from ethanol/water) or column chromatography to yield the final compound.
Protocol 2: In Vivo Anticonvulsant Screening
The following protocols are standard preclinical models for assessing the anticonvulsant potential of test compounds.[11][12]
Caption: Standard workflow for preclinical anticonvulsant testing.
A. Maximal Electroshock (MES) Seizure Test
-
Animals: Use male ICR mice (or a similar strain) weighing 20-25 g.
-
Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., DMSO + 30% PEG300 + 5% Tween 80 + saline).[3] Administer the compound intraperitoneally (i.p.) at the desired dose (e.g., 100 mg/kg for initial screening).[11]
-
Induction: After a 30-60 minute pre-treatment period, deliver an electrical stimulus (e.g., 25-50 mA, 50 Hz, 0.2 s duration) via auricular electrodes.[11]
-
Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds. Protection is defined as the absence of this endpoint.
B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animals: Use male ICR mice (or a similar strain) weighing 20-25 g.
-
Compound Administration: Administer the test compound i.p. as described for the MES test.
-
Induction: After the pre-treatment period, administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
Endpoint: Observe the animals for 30 minutes. Protection is defined as the absence of clonic seizures lasting for more than 5 seconds. The latency to the first seizure can also be recorded as a measure of activity.[12]
References
- 1. asianpubs.org [asianpubs.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. (S)-3-N-Cbz-Amino-succinimide_TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Buy (R)-3-N-Cbz-Amino-succinimide | 179747-84-3 [smolecule.com]
- 6. Synthesis and anticonvulsant evaluation of N-Cbz-alpha-amino-N-alkoxysuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 11. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Cbz-Protection of Amines in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the benzyloxycarbonyl (Cbz) protection of amines in aqueous media. This environmentally benign approach aligns with the principles of green chemistry by utilizing water as a solvent, thus avoiding hazardous organic solvents. The described methods are characterized by mild reaction conditions, high chemoselectivity, and excellent yields, making them suitable for a wide range of applications in organic synthesis, including peptide synthesis and the development of pharmaceutical intermediates.
The Cbz group is a widely used protecting group for amines due to its stability in various conditions and its facile removal by catalytic hydrogenation.[1][2] Traditionally, the introduction of the Cbz group is performed in organic solvents with the aid of a base.[1] The protocols outlined below demonstrate a simple and efficient method using water as the reaction medium, which offers significant environmental and economic advantages.[1][2]
Core Advantages of Aqueous Cbz-Protection
-
Environmentally Friendly: Water is a non-toxic, non-flammable, and readily available solvent.[1][2]
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature.[1][2]
-
High Chemoselectivity: The method shows high selectivity for the protection of amino groups, even in the presence of other sensitive functional groups like hydroxyls.[1]
-
Excellent Yields: A wide variety of amines, including aromatic, aliphatic, and heterocyclic amines, can be protected in high yields.[1][2]
-
Operational Simplicity: The procedures are straightforward and do not require anhydrous conditions.
Experimental Protocols
General Protocol for Cbz-Protection of Amines in Water
This protocol is a general procedure for the N-benzyloxycarbonylation of a variety of amines in water at room temperature.[1][2]
Materials:
-
Amine substrate (1.0 mmol)
-
Benzyl (B1604629) chloroformate (Cbz-Cl) (1.05 mmol)
-
Distilled or tap water (3 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve the amine (1.0 mmol) in water (3 mL).
-
To this solution, add benzyl chloroformate (1.05 mmol) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Cbz-protection of various amine substrates in aqueous media.
Table 1: Cbz-Protection of Various Amines in Water [1][2]
| Entry | Amine | Time (min) | Isolated Yield (%) |
| 1 | Aniline | 2 | 99 |
| 2 | 4-Methylaniline | 2 | 99 |
| 3 | 4-Methoxyaniline | 2 | 99 |
| 4 | 4-Chloroaniline | 3 | 98 |
| 5 | 1,4-Diaminobenzene | 3 | 98 (mono-protected) |
| 6 | 4-Nitroaniline | 3 | 98 |
| 7 | Benzylamine | 2 | 99 |
| 8 | Dibenzylamine | 3 | 98 |
| 9 | Indole | 2 | 99 |
| 10 | Benzimidazole | 2 | 98 |
| 11 | Pyrazole | 2 | 98 |
| 12 | Pyrrolidine | 2 | 99 |
| 13 | 2-Aminoethanol | 2 | 99 |
| 14 | 3-Amino-1-propanol | 2 | 99 |
| 15 | Piperidine | 2 | 99 |
| 16 | Morpholine | 2 | 98 |
| 17 | N-Methylpiperazine | 3 | 98 |
| 18 | N-Ethylpiperazine | 3 | 98 |
| 19 | N-Boc-piperazine | 3 | 98 |
| 20 | N-Ts-piperazine | 3 | 98 |
| 21 | (S)-(-)-α-Methylbenzylamine | 2 | 99 |
| 22 | Glycine methyl ester hydrochloride | 3 | 98 |
| 23 | L-Alanine methyl ester hydrochloride | 3 | 98 |
Reactions were carried out at room temperature.
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the aqueous Cbz-protection of amines and the general reaction mechanism.
Caption: Experimental workflow for the Cbz-protection of amines in water.
Caption: Mechanism of Cbz-protection of amines.
Troubleshooting and Safety Precautions
-
Safety: Benzyl chloroformate is a lachrymator and should be handled with care in a well-ventilated fume hood.[3] It is also corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Reaction Monitoring: It is crucial to monitor the reaction by TLC to determine the point of completion and avoid the formation of by-products.
-
pH Control: While these protocols work well in neutral water, for amino acid substrates, maintaining a slightly basic pH (8-10) with a mild base like sodium bicarbonate can be beneficial to prevent racemization.[4][5]
-
Product Isolation: For water-soluble products, continuous extraction or salting out may be necessary to improve the extraction efficiency.
These protocols offer a greener and more efficient alternative for the Cbz-protection of amines, contributing to more sustainable practices in chemical synthesis and drug development.
References
Troubleshooting & Optimization
Troubleshooting low yield in (S)-3-N-Cbz-amino-succinimide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and a detailed experimental protocol for the synthesis of (S)-3-N-Cbz-amino-succinimide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis typically involves a two-step process:
-
Protection: The amino group of L-aspartic acid is protected with a benzyloxycarbonyl (Cbz or Z) group.
-
Cyclization: The resulting N-Cbz-L-aspartic acid is then cyclized to form the succinimide (B58015) ring.
Q2: What is the most critical factor affecting the yield of the desired (S)-enantiomer?
The most critical factor is the potential for racemization during the formation of the N-Cbz-L-aspartic anhydride (B1165640) intermediate.[1][2] This loss of stereochemical purity directly leads to a lower yield of the desired this compound.
Q3: What are the common side reactions in this synthesis?
Besides racemization, other potential side reactions include the formation of by-products from incomplete reactions or the decomposition of reagents. Aspartimide formation, a common side reaction in peptide synthesis involving aspartic acid, can also occur under certain conditions, particularly with different protecting groups or activation methods.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on resolving low yields.
Issue 1: Low overall yield of the final product.
-
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield can stem from several factors throughout the synthesis. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the L-aspartic acid and all reagents are of high purity. Impurities can interfere with the reactions.
-
Inefficient Protection Step: Verify the complete protection of the amino group. Incomplete reaction will leave unreacted L-aspartic acid, which will not cyclize and will need to be removed during purification, thus lowering the yield. Monitor the reaction progress using an appropriate analytical technique like TLC or NMR.
-
Suboptimal Cyclization Conditions: The cyclization step is critical and highly dependent on the dehydrating agent and reaction conditions. Acetic anhydride is commonly used, but the reaction temperature and time must be carefully controlled to prevent side reactions and racemization.
-
Racemization: This is a major contributor to low yield of the desired enantiomer. The formation of the (R)-enantiomer will result in a mixture that is difficult to separate and will reduce the isolated yield of the pure (S)-isomer. See the dedicated troubleshooting section on racemization below.
-
Purification Losses: Assess your purification method. Multiple purification steps can lead to significant loss of product. Optimize the purification to minimize these losses.
-
Issue 2: High degree of racemization.
-
Question: I suspect racemization is occurring during my synthesis, leading to a low enantiomeric excess (e.e.) of the (S)-product. How can I minimize this?
-
Answer: Racemization primarily occurs during the formation of the N-Cbz-L-aspartic anhydride intermediate.[1][2] The choice of dehydrating agent and the reaction conditions are crucial in preserving the stereochemical integrity.
-
Choice of Dehydrating Agent: Different dehydrating agents exhibit varying degrees of racemization. Dicyclohexylcarbodiimide (B1669883) (DCC) has been shown to result in a nearly enantiomerically pure product.[2] While trifluoroacetic anhydride (TFAA) can also yield enantiomerically pure material, it is more sensitive to reaction conditions.[2]
-
Temperature Control: For dehydrating agents prone to causing racemization, maintaining a low temperature is critical. For instance, when using DCC, the reaction is typically carried out at or below room temperature.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of racemization. It is important to monitor the reaction and stop it once the formation of the anhydride is complete.
-
Data Presentation
The following tables summarize the impact of different dehydrating agents and conditions on the enantiomeric excess (e.e.) of N-Cbz-aspartic anhydride, a key intermediate in the synthesis.
Table 1: Influence of Dehydrating Agent on Enantiomeric Excess (e.e.) of N-Cbz-Aspartic Anhydride
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | e.e. (%) |
| Acetic Anhydride | Acetic Acid | 100 | 0.5 | 0 |
| Acetic Anhydride | Toluene | Room Temp | 6 | High (not specified) |
| Trifluoroacetic Anhydride (TFAA) | Ethyl Acetate | 35 | 1 | >99 |
| Dicyclohexylcarbodiimide (DCC) | THF | -5 to RT | Not specified | ~99 |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Pyridine | Not specified | Not specified | Lower (not specified) |
Data adapted from a study on the racemization of aspartic anhydride during its preparation.[2]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp)
This protocol describes the protection of L-aspartic acid using benzyl (B1604629) chloroformate.
-
Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature (e.g., 46-50°C).[5]
-
Reagent Addition: Simultaneously add benzyl chloroformate and a solution of sodium hydroxide to the reaction mixture while maintaining the pH between 10 and 11 and the temperature between 46° and 50°C.[5]
-
Reaction Monitoring: Monitor the reaction for the consumption of L-aspartic acid.
-
Acidification: Once the reaction is complete, acidify the mixture to precipitate the N-benzyloxycarbonyl-L-aspartic acid.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Anhydride Formation
This protocol details the cyclization of N-Cbz-L-aspartic acid to the desired succinimide.
-
Anhydride Formation:
-
Method A (with Acetic Anhydride): Suspend N-benzyloxycarbonyl-L-aspartic acid in a suitable solvent like toluene. Add acetic anhydride and stir at room temperature for several hours (e.g., 6 hours) to form N-benzyloxycarbonyl-L-aspartic anhydride.
-
Method B (with DCC to minimize racemization): Dissolve N-Cbz-L-aspartic acid in an appropriate solvent such as THF. Cool the solution (e.g., to -5°C) and add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent.[2] Allow the reaction to proceed to completion. The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.
-
-
Succinimide Formation: The N-Cbz-L-aspartic anhydride formed in situ or isolated can then be converted to the succinimide. While the direct conversion is often implied in the literature, a common method for forming succinimides from anhydrides involves reaction with an amine. In this intramolecular case, the cyclization to the succinimide is the key step.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-3-N-Cbz-amino-succinimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-3-N-Cbz-amino-succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the cyclization of N-Cbz-L-asparagine. The most common impurities include:
-
Unreacted N-Cbz-L-asparagine: The starting material for the reaction.
-
N-Cbz-L-isoasparagine: A common byproduct formed during the cyclization reaction.
-
N-Cbz-L-aspartic acid diamide: Formed by the ring-opening of the succinimide (B58015) product, especially in the presence of nucleophiles like ammonia.
-
Polymeric byproducts: Can form under certain reaction conditions.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification. A suitable solvent system should be developed to achieve good separation between the desired product and the main impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative analysis of purity.
Q4: My purified this compound is not stable. What could be the reason?
A4: The succinimide ring in this compound can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. Ensure that the purified product is stored in a dry, neutral environment to prevent degradation.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated.- The chosen solvent is not appropriate.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents. Good solvents for N-Cbz derivatives often include ethyl acetate (B1210297), ethanol (B145695), or mixtures with hexanes.- Add a seed crystal of pure product to induce crystallization.- Attempt to "crash out" the product by adding a non-solvent. |
| Product "oils out" instead of crystallizing. | - The cooling rate is too fast.- The solvent is too nonpolar for the product at lower temperatures.- High concentration of impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a more polar solvent or a solvent mixture.- Perform a preliminary purification step (e.g., a quick filtration through a silica (B1680970) plug) to remove some impurities. |
| Low recovery of the purified product. | - The product has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the crystallization mixture in an ice bath or freezer for a longer period to maximize precipitation.- Use the minimum amount of hot solvent required to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | - The impurities have similar solubility to the product in the chosen solvent.- The crystals were not washed properly after filtration. | - Perform a second recrystallization with a different solvent system.- Consider using flash column chromatography for better separation.- Ensure the collected crystals are washed with fresh, cold solvent to remove any residual mother liquor. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - The chosen eluent system is not optimal.- The column was not packed properly.- The column was overloaded with the crude product. | - Develop a better eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the product.- Ensure the column is packed uniformly without any cracks or channels.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material). |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). |
| The product is eluting too slowly or not at all (low Rf). | - The eluent is not polar enough.- The product is highly polar and strongly adsorbing to the silica gel. | - Increase the polarity of the eluent.- For very polar compounds, consider adding a small amount of a more polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent to improve elution. |
| Streaking of the product on the column/TLC. | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was not properly dissolved before loading. | - Add a small amount of a modifier to the eluent (e.g., 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine (B128534) for basic compounds).- Ensure the sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading onto the column. |
| Low recovery of the product. | - The product is irreversibly adsorbed onto the silica gel.- The product is volatile and was lost during solvent removal. | - Use a less active stationary phase like neutral alumina.- Deactivate the silica gel by pre-washing it with the eluent containing a modifier.- Be cautious during the removal of the solvent from the collected fractions, using a rotary evaporator at a moderate temperature and vacuum. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 60-80% | >98% | - Simple and cost-effective for large scales.- Can provide very high purity for crystalline compounds. | - May not be effective for removing impurities with similar solubility.- Can have lower yields compared to chromatography. |
| Flash Column Chromatography | 70-90% | >99% | - High resolution for separating closely related impurities.- Generally provides higher yields.- Applicable to a wider range of compounds. | - More time-consuming and requires more solvent than recrystallization.- Can be more expensive, especially for large scales. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate or a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Eluent Selection: Determine a suitable eluent system by TLC analysis. A common starting point for N-Cbz protected amino acid derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of approximately 0.2-0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Chemical structures of the desired product and common byproducts.
Stability and degradation issues of Cbz-protected compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of compounds protected with the Carboxybenzyl (Cbz or Z) group. It is intended for researchers, scientists, and professionals in drug development who utilize Cbz as a protecting group for amines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the Cbz protecting group?
The Cbz group is one of the most widely used amine protecting groups in organic synthesis.[1] Its key advantages include:
-
Stability: It is robust and stable under a variety of mild acidic and basic conditions, making it compatible with many synthetic steps.[2][3]
-
Ease of Introduction: The Cbz group can be easily introduced, most commonly by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[1][4]
-
Crystallinity: Introduction of a Cbz group often enhances the crystallinity of the compound, which can simplify purification by recrystallization.[1]
-
Orthogonality: The Cbz group's removal conditions (typically catalytic hydrogenolysis) are orthogonal to those used for other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile), allowing for selective deprotection strategies in complex syntheses.[2][3]
Q2: My Cbz protection reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
Low conversion in a Cbz protection reaction is a frequent issue. The primary causes and troubleshooting steps are outlined below.[5]
-
Inadequate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, it can fail to neutralize the HCl, leading to the protonation of the starting amine and halting the reaction.[1][5]
-
Solution: Ensure at least two equivalents of a suitable base are used. For amines with low nucleophilicity, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be more effective than weaker bases like sodium bicarbonate.[5]
-
-
Poor Reagent Quality: Benzyl chloroformate (Cbz-Cl) can degrade, especially in the presence of moisture.
-
Solution: Use freshly opened or properly stored Cbz-Cl. If degradation is suspected, verify its purity using IR or NMR spectroscopy.[5]
-
-
Sub-optimal pH (for aqueous conditions): When using aqueous conditions (e.g., Schotten-Baumann), the pH is critical. A pH that is too low can cause Cbz-Cl to decompose, while a pH that is too high can lead to racemization of chiral amino acids.[1]
-
Solution: Maintain the pH between 8 and 10. A buffer system, such as a 2:1 mixture of Na₂CO₃ and NaHCO₃, can be effective for maintaining a stable pH during the reaction.[1]
-
-
Steric Hindrance: If the amino group is sterically hindered, the reaction may be slow or incomplete.
-
Solution: Consider prolonging the reaction time or performing the reaction at a slightly elevated temperature. Alternatively, a less bulky protecting group might be necessary.[5]
-
Q3: I am observing multiple products in my Cbz protection reaction. What are the likely side reactions?
The formation of multiple products can complicate purification. Common side reactions include:
-
Di-Cbz Protection: Over-reaction can occur if the reaction conditions are too harsh or if excess Cbz-Cl is used, though this is less common. Monitor the reaction closely by TLC or LC-MS and use a stoichiometric amount of Cbz-Cl.[5]
-
N-Acylpyridinium Salt Formation: When protecting aminopyridines, the pyridine (B92270) nitrogen can be acylated by Cbz-Cl, forming an N-acylpyridinium salt. This is more likely if the exocyclic amino group is a poor nucleophile.[1][5] Using a non-nucleophilic base and running the reaction at a lower temperature (e.g., 0 °C) can minimize this side reaction.[5]
Q4: Under what conditions is the Cbz group unstable or prone to degradation?
While generally robust, the Cbz group is susceptible to cleavage under specific conditions:
-
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection and involves hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C).[2][3]
-
Strong Acids: The Cbz group can be cleaved by strong acids, such as HBr in acetic acid. However, it is generally stable to milder acidic conditions that would cleave a Boc group.[1][2][4]
-
Lewis Acids: Certain Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), can effectively remove the Cbz group, often with good selectivity.[1][6][7]
-
Reducing Conditions: Besides catalytic hydrogenation, other reducing conditions like Na/NH₃ can also cleave the Cbz group.[8]
-
Nucleophilic Attack: Under specific circumstances, nucleophiles can deprotect Cbz groups. For example, 2-mercaptoethanol (B42355) in the presence of a base has been used for this purpose.[7]
Q5: My Cbz deprotection via catalytic hydrogenolysis is not working or is incomplete. What should I check?
Catalytic hydrogenolysis is a highly effective method, but several factors can lead to its failure:
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers) or certain nitrogen heterocycles.
-
Solution: Ensure the substrate and solvent are free from potential catalyst poisons. It may be necessary to increase the catalyst loading or use a different deprotection method entirely.
-
-
Insufficient Hydrogen Source: In transfer hydrogenation, if the hydrogen donor (e.g., ammonium (B1175870) formate, triethylsilane) is depleted, the reaction will stop.[6] With H₂ gas, ensure a proper setup to maintain a positive hydrogen atmosphere.
-
Side Reactions: A known side reaction during hydrogenolysis, especially with an insufficient hydrogen source, is the formation of N-benzyl-protected tertiary amines.[1]
-
Incompatible Functional Groups: Standard hydrogenolysis is not suitable for molecules containing other reducible functional groups like alkynes, alkenes, or nitro groups, as these will also be reduced.[6] In such cases, an alternative deprotection method is required.
Q6: How should I store Cbz-protected compounds to prevent degradation?
While Cbz-protected compounds are generally stable, long-term storage conditions can impact their integrity.
-
General Storage: Store in a cool, dry, and dark place in a well-sealed container. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended.
-
Stability Considerations: Some Cbz-protected intermediates can be unstable at room temperature over extended periods, potentially undergoing various decomposition pathways.[9] It is advisable to use such materials promptly after preparation or store them in a freezer.[9]
Q7: What analytical methods are suitable for monitoring the progress of Cbz protection and deprotection reactions?
Several methods can be used to monitor the consumption of starting material and the formation of the product:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting material, product, and any major byproducts by their mass-to-charge ratio.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture, offering excellent separation of components.[10][11][12]
-
Gas Chromatography (GC): Can be used for volatile compounds, often coupled with mass spectrometry (GC-MS) for identification.[10]
Troubleshooting Guides
Guide 1: Cbz Protection Reaction Failure
This workflow helps diagnose and solve common issues encountered during the protection of an amine with Cbz-Cl.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving stereoselectivity in the synthesis of chiral succinimides
Welcome to the technical support center for the stereoselective synthesis of chiral succinimides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chiral succinimides, offering potential causes and solutions in a question-and-answer format.
Question 1: Poor Diastereoselectivity in the Synthesis of 3,4-Disubstituted Succinimides
I am attempting to synthesize a 3,4-disubstituted succinimide (B58015) via asymmetric transfer hydrogenation, but I am observing a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Possible Causes and Solutions:
-
Incorrect Base Concentration: In Rh-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide (B117702) derivatives, the amount of base can significantly influence the diastereoselectivity. The formation of syn- and anti-isomers can be controlled by adjusting the base.[1][2][3]
-
Solution: Carefully screen the amount of base (e.g., triethylamine (B128534), Et₃N) used in the reaction. For instance, using a specific ratio of formic acid to triethylamine (HCO₂H/Et₃N) can favor one diastereomer over the other. One study reported that adjusting the amount of base allowed for the selective synthesis of either the anti (up to >99:1 dr) or syn (up to >99:1 dr) 3-hydroxy-4-substituted-succinimides.[1]
-
-
Solvent Effects: The choice of solvent can impact the transition state energies of the diastereomeric products, thus affecting the diastereoselectivity.
-
Solution: Conduct a solvent screen to identify the optimal solvent for your specific substrate and catalyst system. In one study, ethyl acetate (B1210297) (EtOAc) was found to provide excellent diastereoselectivity (98:2 dr) for the ATH of a maleimide derivative.[1]
-
-
Catalyst Choice: The chiral ligand on the metal catalyst is crucial for inducing stereoselectivity.
Question 2: Low Enantiomeric Excess (ee) in Organocatalyzed Michael Addition
I am performing an organocatalyzed Michael addition of an aldehyde to a maleimide to synthesize a chiral succinimide, but the enantiomeric excess of my product is low. What factors should I investigate?
Possible Causes and Solutions:
-
Suboptimal Catalyst: The structure of the chiral organocatalyst is critical for achieving high enantioinduction.
-
Solution: Experiment with different chiral primary amine-guanidine catalysts. The stereochemistry of the diamine backbone of the catalyst can influence the enantioselectivity.[4]
-
-
Presence of Water: The amount of water in the reaction medium can affect the catalyst's activity and the stereochemical outcome.
-
Solution: While some reactions benefit from aqueous media, the precise amount can be critical. One protocol specifies the use of aqueous N,N-dimethylformamide (DMF).[4] Varying the water content may help optimize the enantioselectivity.
-
-
Reaction Temperature: Temperature can play a significant role in the enantioselectivity of organocatalytic reactions.
-
Solution: Lowering the reaction temperature can often improve enantiomeric excess. For the Michael addition of aldehydes to maleimides, performing the reaction at 0 °C has been shown to be effective.[4]
-
-
Additive Effects: Additives can co-catalyze the reaction or modify the catalyst's environment to enhance stereoselectivity.
-
Solution: The use of an additive like imidazole (B134444) has been reported to be beneficial in the primary amine-guanidine catalyzed Michael addition.[4]
-
Question 3: Side Product Formation in NHC-Catalyzed Stetter Reaction
During the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of an aromatic aldehyde with an N-substituted itaconimide, I am observing the formation of an isomerized maleimide side product. How can I suppress this side reaction?
Possible Causes and Solutions:
-
Incorrect Base: The choice of base is crucial for generating the active NHC catalyst from its precursor and can influence the formation of side products.
-
Solution: A screen of different bases (e.g., Cs₂CO₃, NEt₃, DBU, K₂CO₃) is recommended. In a study on this reaction, potassium carbonate (K₂CO₃) was identified as the optimal base to minimize the formation of the isomerized N-phenyl maleimide.[5]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote side reactions.
-
Solution: Optimize the reaction temperature and monitor the reaction progress by TLC to stop it once the desired product is formed and before significant side product formation occurs. A temperature of 60 °C was found to be effective in one study.[5]
-
-
Catalyst Loading and Base Equivalents: The concentration of the catalyst and base can affect the reaction pathway.
-
Solution: Lowering the catalyst loading and the equivalents of the base can sometimes reduce side product formation, although this may also decrease the reaction rate. It was observed that increasing the equivalents of the base led to more side products.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral succinimides with high stereoselectivity?
A1: Several effective methods have been developed, including:
-
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of substituted maleimides is a powerful technique for producing 3,4-disubstituted succinimides with excellent enantio- and diastereoselectivity.[1][2][3] Iridium-catalyzed asymmetric hydrogenation of α-alkylidene succinimides is another highly efficient method.[6]
-
Enantioselective Michael Additions: Organocatalyzed Michael additions of nucleophiles, such as aldehydes, to maleimides can yield enantioenriched succinimides.[4]
-
NHC-Catalyzed Reactions: N-heterocyclic carbene (NHC)-catalyzed Stetter reactions of aromatic aldehydes with N-substituted itaconimides provide access to functionalized succinimide derivatives.[5]
-
Enantioselective Three-Component Reactions: Cooperative catalysis involving Rh₂(OAc)₄ and a chiral phosphoric acid can be used for the enantioselective assembly of 3,3-disubstituted succinimides from vinyl diazosuccinimides, alcohols, and imines.[7]
Q2: How can I achieve stereodivergent synthesis of all four stereoisomers of a 3,4-disubstituted succinimide?
A2: A stereodivergent approach using Rh-catalyzed asymmetric transfer hydrogenation based on a dynamic kinetic resolution strategy has been reported. By carefully selecting the catalyst enantiomer and adjusting the reaction conditions (primarily the amount of base), it is possible to selectively synthesize all four stereoisomers from a common precursor.[1][2][3]
Q3: What is the role of the N-substituent on the maleimide in influencing stereoselectivity?
A3: The N-substituent on the maleimide can have a significant impact on reactivity and stereoselectivity. Sterically bulky or electronically distinct N-substituents can influence the approach of the nucleophile or the coordination to the catalyst, thereby affecting the stereochemical outcome of the reaction. For example, in the enantioselective nickel-catalyzed hydrogenation of α-alkylidene succinimides, the N-tert-butyl (tBu) substituent was found to be optimal for enhancing reactivity.[8]
Q4: Are there any environmentally friendly approaches to chiral succinimide synthesis?
A4: Yes, research is ongoing to develop more sustainable methods. One such approach is the use of mechanochemical activation for the catalytic Michael addition of aldehydes to maleimides. This solvent-free method can provide good conversions and high enantioselectivities in short reaction times.[9] Another strategy involves using visible light and an eco-friendly solvent like PEG-400 for the synthesis of functionalized succinimides, avoiding the need for transition metals and oxidants.[10]
Data Presentation
Table 1: Effect of Solvent on Rh-Catalyzed Asymmetric Transfer Hydrogenation
| Entry | Solvent | Conversion (%) | dr (anti:syn) | ee (%) |
| 1 | Hexane | <5 | - | - |
| 2 | EtOAc | >99 | 98:2 | 99 |
| 3 | Toluene | >99 | 95:5 | 98 |
| 4 | DCM | >99 | 94:6 | 97 |
| 5 | THF | >99 | 92:8 | 96 |
Data adapted from a study on Rh-catalyzed asymmetric transfer hydrogenation.[1] Conditions may vary for different substrates.
Table 2: Optimization of NHC-Catalyzed Stetter Reaction
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | A | K₂CO₃ | THF | 55 |
| 2 | B | K₂CO₃ | THF | <10 |
| 3 | A | Cs₂CO₃ | THF | 35 |
| 4 | A | NEt₃ | THF | 20 |
| 5 | A | DBU | THF | 15 |
| 6 | A | K₂CO₃ | Acetonitrile | 40 |
| 7 | A | K₂CO₃ | 1,4-Dioxane | 30 |
Data synthesized from findings reported on the NHC-catalyzed Stetter reaction.[5] Catalyst A refers to a specific triazolium salt pre-catalyst.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Transfer Hydrogenation for anti-3-Hydroxy-4-substituted-succinimides
-
To a dried Schlenk tube under an argon atmosphere, add the substituted maleimide (0.2 mmol, 1.0 equiv), the chiral Rh catalyst (e.g., (S,S)-tethered Rh catalyst, 1 mol%), and the chosen solvent (e.g., EtOAc, 1 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the hydrogen source, a formic acid/triethylamine azeotropic mixture (HCO₂H/Et₃N, 5:2, 20 μL), to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired anti-succinimide derivative.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Protocol 2: General Procedure for Organocatalyzed Enantioselective Michael Addition
-
In a vial, dissolve the N-substituted maleimide (0.2 mmol, 1.0 equiv), the chiral primary amine-guanidine catalyst (20 mol%), and imidazole (20 mol%) in a mixture of N,N-dimethylformamide (DMF) and water (e.g., 9:1 v/v, 0.4 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C until the maleimide is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the enantioenriched succinimide.
-
Determine the enantiomeric excess by chiral HPLC analysis.[4]
Visualizations
References
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00753K [pubs.rsc.org]
Technical Support Center: Monitoring (S)-3-N-Cbz-amino-succinimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring (S)-3-N-Cbz-amino-succinimide reactions by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its reaction monitoring important?
This compound is a chemical compound featuring a succinimide (B58015) ring with an amino group protected by a benzyloxycarbonyl (Cbz) group. This compound is a key intermediate in the synthesis of various molecules in drug development. Monitoring its reactions is crucial to determine reaction completion, assess purity, and identify potential side products, ensuring the quality and yield of the final product.
Q2: Which analytical techniques are suitable for monitoring these reactions?
Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used and effective methods for monitoring reactions involving this compound. TLC offers a quick, qualitative assessment of the reaction progress, while HPLC provides quantitative data with higher resolution and sensitivity.
Q3: How do I choose between HPLC and TLC for my reaction monitoring?
The choice depends on the specific requirements of your analysis.
-
TLC is ideal for rapid, real-time checks of reaction progress at the bench. It is cost-effective and can quickly show the disappearance of starting material and the appearance of the product.[1]
-
HPLC is preferred for quantitative analysis, determination of product purity, and separation of closely related impurities. It is a more powerful technique for method development and validation.[2]
Thin-Layer Chromatography (TLC) Troubleshooting Guide
General Protocol for TLC Monitoring
A typical workflow for monitoring a reaction using TLC is outlined below.
Caption: General workflow for TLC analysis.
| Issue | Possible Cause | Solution |
| No spots visible under UV light | Compound is not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde).[3][4] |
| Concentration of the sample is too low. | Spot a more concentrated sample on the TLC plate. | |
| Spots are streaky or tailing | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is not suitable. | Add a small amount of acetic acid or formic acid to the mobile phase to suppress ionization of polar functional groups.[5] | |
| The compound is interacting strongly with the silica (B1680970) gel. | Adjust the polarity of the mobile phase. A more polar solvent system will move the spots further up the plate. | |
| Rf values are too high or too low | The mobile phase polarity is incorrect. | For high Rf (spots near the solvent front), use a less polar mobile phase. For low Rf (spots near the origin), use a more polar mobile phase. An ideal Rf value is between 0.2 and 0.8.[6] |
| Spots are not separating | The mobile phase does not have the right selectivity. | Try a different solvent system. Common systems for amino acid derivatives include mixtures of n-butanol, acetic acid, and water.[7] A combination of ethyl acetate (B1210297) and hexane (B92381) is also a good starting point. |
Recommended TLC Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 plates. |
| Mobile Phase (Starting Point) | Ethyl Acetate/Hexane (e.g., 1:1 v/v) or Chloroform/Methanol (e.g., 9:1 v/v). Adjust polarity as needed. |
| Visualization | 1. UV Light (254 nm): The Cbz group is aromatic and should be visible under UV light.[4] 2. Potassium Permanganate Stain: Useful for detecting a wide range of organic compounds.[3] 3. p-Anisaldehyde Stain: A good general-purpose stain.[3] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 254 nm (for the Cbz group) or 210 nm (for the succinimide).[8] |
| Injection Volume | 10 µL. |
Troubleshooting Common HPLC Issues
Caption: Common HPLC troubleshooting categories.
| Symptom | Possible Cause | Troubleshooting Steps |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | 1. Systematically remove components (guard column, then analytical column) to isolate the source of the pressure. 2. If the column is blocked, try back-flushing it. 3. Ensure samples are filtered before injection.[1][9] |
| Mobile phase buffer has precipitated. | Flush the system with water to dissolve the precipitated salts. Ensure buffer concentration is soluble in the organic mobile phase.[9] | |
| Drifting Retention Times | Change in mobile phase composition. | Prepare fresh mobile phase. Ensure proper mixing if using an online mixer.[2] |
| Column temperature is not stable. | Use a column oven to maintain a consistent temperature.[2] | |
| Column is not fully equilibrated. | Increase the column equilibration time before starting the analysis.[2] | |
| Peak Tailing | Secondary interactions with the column stationary phase. | Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase if analyzing basic compounds. Adjust mobile phase pH.[10] |
| Column overload. | Dilute the sample or inject a smaller volume.[2] | |
| Split or Broad Peaks | Column void or channeling. | Replace the column. Avoid sudden pressure shocks.[9] |
| Contamination on the column frit or head. | Replace the guard column or frit. Back-flush the analytical column. | |
| No Peaks Detected | Detector lamp is off or malfunctioning. | Check the detector status and lamp life. |
| No sample was injected. | Verify the autosampler is functioning correctly. Check for air bubbles in the sample syringe. | |
| Compound is not retained or elutes with the solvent front. | Decrease the organic content of the mobile phase at the start of the gradient. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. Purge the pump and detector.[2] |
| Contaminated mobile phase or detector cell. | Use HPLC-grade solvents. Prepare fresh mobile phase. Flush the detector cell.[1][2] | |
| Leaking pump seals or fittings. | Inspect for leaks and tighten or replace fittings and seals as necessary.[2] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
Removal of unreacted starting materials from (S)-3-N-Cbz-amino-succinimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from (S)-3-N-Cbz-amino-succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials and byproducts in the synthesis of this compound?
The synthesis of this compound typically proceeds in two stages: N-protection of L-aspartic acid followed by cyclization. The primary unreacted starting materials and byproducts include:
-
L-Aspartic Acid: The initial starting material for the synthesis.
-
Benzyl Chloroformate (Cbz-Cl): The reagent used for the N-protection of L-aspartic acid.
-
(S)-N-Cbz-aspartic acid: The intermediate product formed after the N-protection step.
-
Dicyclohexylcarbodiimide (DCC): A common dehydrating agent used to facilitate the cyclization of (S)-N-Cbz-aspartic acid to the succinimide (B58015).
-
Dicyclohexylurea (DCU): A byproduct formed from DCC during the cyclization reaction. DCU is notoriously insoluble in many common solvents, which can complicate purification.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the desired product is a crystalline solid.[3] A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.
-
Silica Gel Column Chromatography: This technique is ideal for separating mixtures with components of different polarities.[4] It is particularly useful when recrystallization is ineffective or when separating the product from impurities with similar solubility profiles.
Q3: How can I monitor the progress of the reaction and the purity of the product?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The purity of the final product can also be assessed by TLC, where a single spot indicates a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a white, insoluble solid. | This is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1] | Filtration: DCU is largely insoluble in many organic solvents like dichloromethane, ethyl acetate (B1210297), and acetonitrile.[1][2] Most of it can be removed by filtering the reaction mixture. For enhanced removal, the crude product can be dissolved in a minimal amount of a suitable solvent and then cooled to precipitate the remaining DCU before a second filtration. |
| Product is contaminated with the starting amino acid (L-Aspartic Acid). | Incomplete N-protection or cyclization reaction. | Aqueous Wash: L-aspartic acid is highly soluble in water and aqueous basic solutions, whereas the Cbz-protected product has low water solubility.[5][6] Washing the organic extract of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove the unreacted L-aspartic acid. |
| Product is contaminated with (S)-N-Cbz-aspartic acid. | Incomplete cyclization reaction. | Column Chromatography: (S)-N-Cbz-aspartic acid is more polar than the final succinimide product due to its free carboxylic acid groups. Silica gel column chromatography can effectively separate the two compounds. An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. |
| Product is an oil and will not crystallize. | The presence of impurities can inhibit crystallization. | Column Chromatography: Purify the oily product by silica gel column chromatography to remove impurities. The purified product may then crystallize upon solvent removal or by attempting recrystallization from a different solvent system. |
| Low yield of the final product. | Incomplete reaction, side reactions, or loss of product during workup and purification. | Reaction Monitoring: Use TLC to monitor the reaction to ensure it has gone to completion. Workup Optimization: Minimize the number of transfer steps and ensure efficient extraction of the product. Purification Optimization: If using column chromatography, ensure proper loading and elution to avoid broad bands and product loss. For recrystallization, use a minimal amount of hot solvent to ensure maximum recovery upon cooling. |
Data Presentation
Table 1: Solubility of this compound and Potential Impurities in Common Solvents
| Compound | Water | Ethanol | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Hexane (B92381) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| This compound | Insoluble | Soluble (25 mg/mL)[3] | Soluble | Soluble | Insoluble | Soluble (25 mg/mL)[3] | Soluble (25 mg/mL)[3] |
| L-Aspartic Acid | Soluble (5.36 g/L at 25°C)[7] | Insoluble[5] | Insoluble | Insoluble | Insoluble | Soluble[6] | Soluble[6] |
| (S)-N-Cbz-aspartic acid | Slightly Soluble | Soluble | Soluble | Soluble | Insoluble | Soluble | Soluble (200 mg/mL)[8] |
| Dicyclohexylurea (DCU) | Insoluble[2] | Soluble (especially when warm)[2] | Soluble[2] | Sparingly Soluble | Insoluble | Soluble[2] | Soluble (≥4.53 mg/mL)[9] |
| Benzyl Chloroformate | Decomposes | Miscible | Miscible | Miscible | Miscible | Miscible | Miscible |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the solubility data, a mixture of ethyl acetate and hexane is a good starting point for recrystallization. The crude this compound should be soluble in hot ethyl acetate and insoluble in hexane.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hexane to the hot ethyl acetate solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (e.g., to 30%, 40% ethyl acetate) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Page loading... [guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-benzoyl-L-aspartic acid | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Solvent Systems for Reactions with Poor Solubility
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor reactant solubility.
Frequently Asked Questions (FAQs)
Q1: My starting material is practically insoluble in my chosen reaction solvent. What are my initial steps?
A1: When a starting material exhibits negligible solubility, the primary goal is to modify the solvent environment or reaction conditions. Before exploring complex solutions, consider these initial steps:
-
Solvent Selection: The fundamental principle of solubility is that "like dissolves like."[1] Ensure your chosen solvent has a polarity that matches your solute. If your reactant is nonpolar, a polar solvent like water will be ineffective.[2][3] Conversely, a polar reactant will not dissolve in a nonpolar solvent.[1] Re-evaluate the solvent choice based on the chemical properties of your starting material.[4]
-
Particle Size Reduction: The dissolution rate of a solid is proportional to its surface area.[5][6] Decreasing the particle size can significantly enhance the rate at which it dissolves.[7] Simple mechanical grinding (micronization) with a mortar and pestle can be effective.[8]
-
Temperature Increase: For most solid and liquid solutes, solubility increases with temperature.[9] Heating the reaction mixture can often be a simple and effective way to dissolve the starting material. The increased kinetic energy helps solvent molecules break down the solute's crystal lattice structure.[10][11]
-
pH Modification: If your compound is ionizable (i.e., has acidic or basic functional groups), adjusting the pH of the reaction medium can dramatically increase its solubility.[5][12] For example, a weak base formulated as a salt will have increased solubility in a solution with a normal pH.[1]
Q2: I've tried various single solvents without success. What is the next logical step to improve solubility?
A2: If a single solvent system is insufficient, the next step is to use a co-solvent system . A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[13][14]
How it Works: Co-solvents work by reducing the overall polarity of the solvent system, which can decrease the interfacial tension between the primary solvent (like water) and a hydrophobic solute.[15][16] This creates a more favorable environment for the solute to dissolve. The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[17]
Common Co-solvents: Commonly used co-solvents include ethanol, propylene (B89431) glycol, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycols (PEGs).[13][18]
| Co-Solvent | Common Use Case | Typical Concentration (in water) | Notes |
| Ethanol | Dissolving hydrophobic molecules for extractions and formulations.[13] | 1-5% by volume | Often used in pharmaceutical and environmental applications.[13] |
| DMSO | General purpose for dissolving a wide range of organic compounds.[18] | Varies widely | Can dissolve many organic materials and inorganic salts.[19] |
| Propylene Glycol | Pharmaceutical formulations.[13] | Varies | A common choice for non-toxic applications.[13] |
| Polyethylene Glycol (PEG) | Organic synthesis and drug delivery.[2] | Varies | Can also act as a phase-transfer catalyst in some systems.[20] |
Below is a general workflow for screening co-solvents to find an optimal system.
Q3: My reactants are in different, immiscible phases (e.g., one in water, one in an organic solvent). How can I make them react?
A3: This is a classic problem of a heterogeneous reaction system. The solution is often to use a Phase-Transfer Catalyst (PTC) . A PTC is a catalyst that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[21][22] This technique is widely used in industrial and green chemistry applications as it can eliminate the need for expensive or hazardous solvents that would dissolve all reactants in a single phase.[22]
How it Works: Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase.[21] The PTC, which is soluble in both phases, functions like a detergent.[18][22] It forms an ion pair with the reactant from the aqueous phase, making it lipophilic enough to move into the organic phase and react with the other starting material.[18][23] After the reaction, the catalyst returns to the aqueous phase to begin the cycle again.
Common Phase-Transfer Catalysts: The most common PTCs are quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide) and phosphonium (B103445) salts.[21] Crown ethers are also used to complex with metal cations and transport them into the organic phase.[18][21]
Q4: Can physical methods, other than simple heating, be used to improve solubility?
A4: Yes, several physical methods can be employed to enhance solubility, especially when chemical modifications are not desirable.
-
Sonication: The use of high-frequency sound waves (ultrasonication) can significantly speed up dissolution by breaking intermolecular interactions in the solid material.[12] The mechanical energy from cavitation helps to break down particles, increasing their surface area and promoting solubility.[12]
-
High Pressure: Performing reactions under high pressure can increase the solubility of gaseous reactants in liquid solvents.[24] This is a common technique in processes like hydrogenation and carbonylation, where optimizing gas solubility is key to catalyst performance and reaction rate.[24] High pressure can also be combined with high temperature to keep reactants in a desired phase and enhance reaction rates.[24]
-
Mechanochemistry (Ball Milling): In some cases, reactions can be carried out in the solid state by grinding the reactants together, often in a ball mill.[8] This solvent-free method, known as mechanochemistry, increases the surface area and contact between reactants, allowing the reaction to proceed without a solvent.[8]
Q5: My starting material still won't dissolve. Are there any additives, like surfactants, that can help?
A5: Yes, when conventional solvent systems fail, using surfactants is an excellent strategy. Surfactants are amphiphilic compounds that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[12][25]
How it Works: In an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[26][27] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly water-soluble compounds, effectively dissolving them in the bulk aqueous solution.[27][28] This technique is widely used in pharmaceutical formulations to enhance the solubility and bioavailability of hydrophobic drugs.[29]
| Surfactant Type | Charge of Head Group | Example | Common Application |
| Anionic | Negative | Sodium Dodecyl Sulfate (SDS) | Solubilizing hydrophobic substances in formulations.[28] |
| Cationic | Positive | Dodecyltrimethylammonium bromide (DTAB) | Targeted drug delivery systems.[28] |
| Non-ionic | No charge | Polysorbates (e.g., Tween 20), Polyoxyl castor oils | Often better solubilizing agents for hydrophobic drugs due to lower CMC values.[25] |
| Zwitterionic | Both positive and negative | C8-lecithin | Used in cosmetics and products requiring excellent dermatological properties.[27] |
Experimental Protocols
Protocol 1: General Method for Co-solvent Screening
This protocol outlines a systematic approach to identify an effective co-solvent system for a poorly soluble reactant.
Materials:
-
Poorly soluble reactant
-
Primary reaction solvent
-
A selection of candidate co-solvents (e.g., DMSO, ethanol, THF, DMF)
-
Multiple small, sealable vials (e.g., 2 mL glass vials)
-
Vortex mixer or sonicator
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small, identical amount of your reactant into each vial.[30]
-
Control: To the first vial, add a measured volume of the pure primary solvent (e.g., 1 mL). This serves as your negative control.[30]
-
Co-solvent Addition: To the subsequent vials, add the primary solvent and a co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1 primary:co-solvent) to achieve the same total volume as the control.[30]
-
Agitation: Securely cap all vials and agitate them at a consistent temperature for a set period (e.g., 30 minutes) using a vortex mixer or sonicator.[30]
-
Observation: Visually inspect each vial for dissolution. A clear solution indicates successful solubilization. Compare the results across different co-solvents and ratios.
-
Quantification (Optional): If a more precise measurement is needed, centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved reactant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[30]
Protocol 2: General Method for Using a Phase-Transfer Catalyst (PTC)
This protocol describes a general setup for a reaction involving two immiscible phases and a PTC.
Materials:
-
Reactant A (soluble in Phase 1, e.g., aqueous)
-
Reactant B (soluble in Phase 2, e.g., organic)
-
Phase 1 Solvent (e.g., water)
-
Phase 2 Solvent (e.g., dichloromethane, toluene)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reaction flask with vigorous stirring capability (e.g., magnetic stir bar or overhead stirrer)
Procedure:
-
Setup: In a reaction flask, dissolve Reactant B in the organic solvent.
-
Aqueous Phase: In a separate container, prepare a solution of Reactant A in the aqueous solvent.
-
Catalyst Addition: Add the phase-transfer catalyst to the reaction flask containing the organic phase. A typical catalytic amount is 1-10 mol% relative to the limiting reagent.
-
Combine Phases: Add the aqueous solution of Reactant A to the reaction flask.
-
Vigorous Stirring: Begin vigorous stirring of the biphasic mixture. Efficient mixing is crucial to maximize the interfacial area where the catalyst can transport the reactant between phases.
-
Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress using an appropriate technique (e.g., TLC, GC, LC-MS). The reaction may be significantly faster than without the PTC.
-
Workup: Once the reaction is complete, stop the stirring and allow the two phases to separate. The product, typically in the organic phase, can be isolated by separating the layers, followed by standard purification procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 4. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. How Temperature and Pressure Affect Solubility | Chemistry Tutorial [physicsclassroom.com]
- 12. benchchem.com [benchchem.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. youtube.com [youtube.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. reddit.com [reddit.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 22. scientificupdate.com [scientificupdate.com]
- 23. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 24. asynt.com [asynt.com]
- 25. pharmatutor.org [pharmatutor.org]
- 26. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. jocpr.com [jocpr.com]
- 29. pharmaexcipients.com [pharmaexcipients.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Cbz-Amino Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of benzyloxycarbonyl (Cbz or Z) protected amines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a Cbz protecting group?
The most prevalent methods for Cbz deprotection are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic displacement.[1] Catalytic hydrogenolysis is favored for its mild, neutral conditions and high yields.[1] Acid-catalyzed cleavage is a robust alternative when substrates are incompatible with hydrogenation.[2] Nucleophilic methods are suitable for substrates with functionalities sensitive to both reductive and acidic conditions.
Q2: How do I choose the right deprotection method for my molecule?
The selection of a deprotection strategy is critical and depends on the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction.[1] For substrates with reducible groups like alkenes, alkynes, nitro groups, or aryl halides, catalytic hydrogenolysis should be avoided.[1] Acid-labile groups may be sensitive to harsh acidic conditions like HBr in acetic acid.[1] A decision workflow for selecting the appropriate method is provided below.
Q3: My catalytic hydrogenation is slow or incomplete. What are the common causes?
Several factors can lead to inefficient Cbz deprotection via catalytic hydrogenation:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended.
-
Catalyst Poisoning: Sulfur or phosphorus-containing functional groups in the substrate or as impurities can poison the palladium catalyst.
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface.
-
Product Inhibition: The newly formed amine product can coordinate to the palladium catalyst, leading to its deactivation.
Q4: Can I selectively deprotect a Cbz group in the presence of other protecting groups?
Yes, the Cbz group's removal can be orthogonal to other common protecting groups. It is stable under the mildly acidic conditions used to remove Boc groups and the basic conditions for Fmoc group cleavage.[2] The AlCl₃/HFIP method has been shown to selectively deprotect N-Cbz groups in the presence of N/O-Bn, N-Fmoc, and N-Alloc groups.[3]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow conversion. | Catalyst Inactivity: Catalyst is old, has been exposed to air, or is of poor quality. | Use a fresh batch of 10% Pd/C. For more challenging substrates, consider using the more active Pearlman's catalyst (Pd(OH)₂/C). |
| Reaction starts but then stops. | Catalyst Poisoning: Presence of sulfur-containing compounds (e.g., thiols, thioethers) or other catalyst poisons. | Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). If poisoning is severe, switch to a non-hydrogenation-based method like acidic cleavage or nucleophilic deprotection. |
| Incomplete conversion even with fresh catalyst. | Poor Substrate Solubility: Substrate is not fully dissolved in the reaction solvent. | Try a different solvent or a solvent mixture (e.g., MeOH, EtOH, EtOAc, THF, or mixtures thereof). Gentle heating may also improve solubility and reaction rate. |
| Reaction slows down over time. | Product Inhibition: The product amine is coordinating to and deactivating the Pd catalyst. | Perform the reaction in an acidic solvent like acetic acid to protonate the product amine and prevent coordination. Alternatively, a mixed solvent system such as EtOAc:EtOH:AcOH can be effective.[4] |
Issue 2: Unwanted Side Reactions During Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, aryl halides). | Non-selective Catalytic Hydrogenation: Standard H₂/Pd/C conditions are reducing other moieties in the molecule. | Switch to a milder transfer hydrogenation agent like ammonium (B1175870) formate. Alternatively, use a non-reductive method such as AlCl₃/HFIP[3] or nucleophilic deprotection with 2-mercaptoethanol (B42355). |
| Cleavage of other acid-sensitive groups during acid-mediated deprotection. | Harsh Acidic Conditions: Reagents like HBr in acetic acid are too strong for the substrate. | Use a milder acidic system. AlCl₃ in HFIP is known for its mildness and high functional group tolerance at room temperature.[3][5] Methanesulfonic acid in HFIP is another effective mild alternative.[6] |
| Acetylation of the product amine after deprotection with HBr in acetic acid. | Reaction with Solvent: The liberated amine reacts with the acetic acid solvent, especially at elevated temperatures. | If using acidic conditions is necessary, consider alternative acids in non-acetylating solvents. However, switching to a non-acidic deprotection method is often the best solution. |
Comparative Data on Deprotection Protocols
The following tables summarize typical reaction conditions for various Cbz deprotection methods. Note that optimal conditions are substrate-dependent, and the data presented are illustrative.
Table 1: Catalytic Hydrogenation
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| H₂ (1 atm) | 10% Pd/C | MeOH or EtOH | Room Temp | 1-4 | >95 | [2] |
| Ammonium Formate | 10% Pd/C | MeOH | Reflux | 1-3 | >90 | [2] |
| NaBH₄ | 10% Pd/C | MeOH | Room Temp | 0.1-0.5 | 93-98 | [7] |
| H₂ (flow) | 10% Pd/C | EtOAc:EtOH:AcOH | 80 | < 1 | ~98 | [4] |
Table 2: Acid-Mediated Cleavage
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 33% HBr | Acetic Acid | Room Temp | 1-2 | Variable | [8] |
| AlCl₃ (3 equiv) | HFIP | Room Temp | 2-16 | >95 | [3] |
| MsOH (1 equiv) | HFIP | Room Temp | Variable | >90 | [6] |
Table 3: Nucleophilic Deprotection
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 2-Mercaptoethanol (2 equiv) | K₃PO₄ (4 equiv) | DMAc | 75 | 24 | High | [9] |
| Sodium Methanethiolate | - | DMF | 75 | 4 | High | [2] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂ Gas
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.[1]
Protocol 2: Acid-Mediated Deprotection with AlCl₃/HFIP
-
Dissolution: To a solution of the N-Cbz-protected amine (1 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3 equiv) at room temperature. The mixture will be a suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.
-
Monitoring: Monitor the reaction for completion by TLC or UPLC-MS analysis.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).
-
Quenching: Carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extraction and Isolation: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
-
Suspension: Prepare a suspension of the Cbz-protected amine (1 equiv) with potassium phosphate (B84403) tribasic (4 equiv) in N,N-dimethylacetamide (DMAc).
-
Inert Atmosphere: Purge the suspension three times with nitrogen.
-
Reagent Addition: Add 2-mercaptoethanol (2 equiv) and stir the reaction at 75°C for 24 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Isolation: Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Decision workflow for selecting a Cbz deprotection method.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Caption: Experimental workflow for AlCl3/HFIP mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. thalesnano.com [thalesnano.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to (S)-3-N-Cbz-amino-succinimide and Other Chiral Synthons in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the selection of appropriate chiral building blocks is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides a comparative analysis of (S)-3-N-Cbz-amino-succinimide against other well-established chiral synthons.
While this compound, a derivative of L-aspartic acid, is a valuable chiral molecule, it is crucial to note its primary role in published literature. Current research extensively documents its biological activity as a potent anticonvulsant agent.[1][2] However, there is a notable lack of experimental data demonstrating its application as a chiral synthon or auxiliary to induce stereoselectivity in the synthesis of other molecular entities. This guide, therefore, compares its structural and physicochemical properties to those of widely-used chiral auxiliaries and presents a hypothetical framework for its potential use, supported by established experimental protocols for benchmark synthons.
Physicochemical and Structural Comparison
A fundamental comparison begins with the intrinsic properties of the synthons themselves. The choice of a chiral synthon is often influenced by its structure, origin, and the nature of its directing groups.
| Property | This compound | (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | (1S)-(+)-10-Camphorsultam (Oppolzer's Auxiliary) |
| CAS Number | 60846-91-5[3] | 90717-16-1 | 3144-16-9 |
| Molecular Formula | C₁₂H₁₂N₂O₄[4] | C₁₀H₁₁NO₂ | C₁₀H₁₅NO₂S |
| Molecular Weight | 248.23 g/mol [4] | 177.19 g/mol | 215.30 g/mol |
| Structure | Imide ring with Cbz-protected amine | Oxazolidinone ring with benzyl (B1604629) group | Sultam ring fused to camphor (B46023) scaffold |
| Chiral Source | L-Aspartic Acid | L-Phenylalanine | (1S)-(+)-Camphor-10-sulfonic acid |
| Key Functional Groups | Imide, Carbamate, Phenyl | Oxazolidinone, Benzyl | Sultam, Camphor |
| Primary Application | Anticonvulsant Agent[2] | Chiral Auxiliary (Alkylations, Aldol Reactions) | Chiral Auxiliary (Diels-Alder, Conjugate Additions) |
Conceptual Frameworks in Asymmetric Synthesis
The strategy for achieving stereocontrol is a key differentiator. This compound belongs to the "chiral pool"—molecules that are used as enantiopure starting materials. In contrast, Evans and Oppolzer's auxiliaries are temporarily incorporated into a molecule to direct stereoselective transformations and are subsequently removed.
Hypothetical Application Workflow: Stereoselective Reduction
While experimental data is unavailable, one can postulate a synthetic application for this compound. A potential use involves the diastereoselective reduction of one of the succinimide (B58015) carbonyl groups to generate a chiral hydroxylactam, a valuable intermediate for various nitrogen-containing heterocycles. The inherent chirality at C3 could direct the hydride attack to one of the carbonyl faces.
Benchmark Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
To provide a practical reference for performance evaluation, the following is a detailed, established protocol for the asymmetric alkylation of an Evans-type chiral auxiliary. This serves as a benchmark for the high levels of stereocontrol, yield, and predictability expected from a top-tier chiral auxiliary.
Reaction: Asymmetric Alkylation of (S)-4-benzyl-2-oxazolidinone derivative.
1. Acylation of the Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise, and stir the mixture for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
2. Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise to form the sodium enolate. Stir for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and purification as described in the acylation step. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
3. Cleavage of the Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq, 30% aqueous solution).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide with a saturated aqueous solution of Na₂SO₃.
-
Separate the chiral carboxylic acid product from the recovered chiral auxiliary via extraction. The aqueous layer can be acidified to precipitate the carboxylic acid, while the auxiliary remains in the organic layer.
This robust, three-step sequence reliably produces α-substituted carboxylic acids with high diastereoselectivity (>99:1 d.r. is common) and in good to excellent chemical yields.
Conclusion
This compound is a valuable chiral molecule with well-documented potential as an anticonvulsant. Its utility as a chiral synthon in asymmetric synthesis, however, remains largely unexplored in the available scientific literature. While it originates from the chiral pool and possesses a defined stereocenter, it has not been adopted in the same way as modular chiral auxiliaries like the Evans or Oppolzer reagents, which have a vast and proven track record for inducing high levels of stereoselectivity across a wide range of chemical transformations.
For researchers and drug development professionals, this compound should be primarily considered for its pharmacological properties. For applications requiring stereocontrolled synthesis, established chiral auxiliaries offer a more predictable and well-documented path to achieving the desired enantiomerically pure products. Future research may yet uncover niche synthetic applications for this compound, but for now, it stands as a specialized bioactive compound rather than a versatile chiral workhorse.
References
Analysis of different synthetic routes to (S)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-N-Cbz-amino-succinimide is a valuable chiral building block in medicinal chemistry, recognized for its utility in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering a detailed examination of methodologies, performance metrics, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound have been established, starting from either L-asparagine or L-aspartic acid. The choice between these routes depends on factors such as the availability of starting materials, desired reaction conditions, and scalability.
| Feature | Route 1: From L-Asparagine | Route 2: From L-Aspartic Acid |
| Starting Material | N-Benzyloxycarbonyl-L-asparagine (Cbz-L-Asn) | N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp) |
| Key Transformation | Intramolecular cyclization | Anhydride (B1165640) formation followed by amination |
| Typical Reagents | Dehydrating agents (e.g., acetic anhydride, carbodiimides) | Acetic anhydride, Ammonia (B1221849) source |
| Number of Steps | 2 (Cbz-protection, Cyclization) | 3 (Cbz-protection, Anhydride formation, Amination) |
| Potential Advantages | Fewer steps, potentially more atom-economical. | Readily available starting material. |
| Potential Disadvantages | Potential for side reactions during cyclization. | Requires an additional step for amination. |
| Stereochemical Integrity | Generally well-preserved. | Racemization is a potential risk if not controlled. |
Synthetic Route Analysis
Route 1: Intramolecular Cyclization of N-Cbz-L-asparagine
This route involves the protection of the amino group of L-asparagine with a carboxybenzyl (Cbz) group, followed by an intramolecular cyclization to form the succinimide (B58015) ring. The cyclization is the critical step and can be achieved using various dehydrating agents.
Logical Workflow:
Figure 1: Synthetic pathway starting from L-asparagine.
Experimental Protocol:
Step 1: Synthesis of N-Benzyloxycarbonyl-L-asparagine (Cbz-L-Asn)
A detailed, reliable procedure for the Cbz protection of amino acids is a standard method in peptide chemistry. Typically, L-asparagine is dissolved in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate) and cooled in an ice bath. Benzyl chloroformate is then added portion-wise while maintaining the pH of the reaction mixture in the alkaline range. After the reaction is complete, the mixture is acidified to precipitate the Cbz-protected asparagine, which is then filtered, washed, and dried.
Step 2: Cyclization to this compound
Route 2: From N-Cbz-L-aspartic Anhydride
This alternative route begins with L-aspartic acid, which is first protected with a Cbz group. The resulting N-Cbz-L-aspartic acid is then converted to its corresponding cyclic anhydride. Finally, the anhydride is treated with a source of ammonia to furnish the desired succinimide.
Logical Workflow:
Figure 2: Synthetic pathway starting from L-aspartic acid.
Experimental Protocol:
Step 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp)
The procedure is analogous to the Cbz protection of L-asparagine described in Route 1.
Step 2: Synthesis of N-Benzyloxycarbonyl-L-aspartic Anhydride
A reported method for the preparation of N-benzyloxycarbonyl-L-aspartic anhydride involves the treatment of N-benzyloxycarbonyl-L-aspartic acid with acetic anhydride.[2] In a typical procedure, N-Cbz-L-aspartic acid is suspended in a suitable solvent like toluene, and acetic anhydride is added. The reaction is allowed to proceed at room temperature for several hours. The resulting anhydride can be isolated by filtration and washing.
Step 3: Amination to this compound
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. The choice of route will likely be dictated by the availability and cost of the starting amino acid, as well as the desired scale of the synthesis. Route 1, starting from L-asparagine, is more direct, involving fewer synthetic steps. Route 2, commencing with L-aspartic acid, provides an alternative that may be advantageous if L-aspartic acid is a more readily available or economical starting material. For both routes, careful optimization of reaction conditions is crucial to maximize yield and purity while maintaining the stereochemical integrity of the final product. Further investigation into modern, high-yielding, and well-characterized protocols is recommended for researchers planning to synthesize this important chiral intermediate.
References
Unveiling Chirality: A Comparative Guide to the Structural Validation of (S)-3-N-Cbz-amino-succinimide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is especially true for chiral compounds, where enantiomers can exhibit vastly different pharmacological activities. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy for the structural validation of the chiral molecule (S)-3-N-Cbz-amino-succinimide.
While a specific crystallographic study for this compound is not publicly available, this guide leverages data from a closely related succinimide (B58015) derivative to illustrate the power of X-ray crystallography. This is juxtaposed with the expected outcomes and methodologies for NMR and CD spectroscopy, providing a comprehensive overview of the available analytical arsenal (B13267) for robust structural elucidation.
At a Glance: Comparing Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Differential absorption of circularly polarized light |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Information Yield | Precise bond lengths, bond angles, and absolute configuration | Connectivity, chemical environment, stereochemistry | Secondary structure (for macromolecules), absolute configuration |
| Key Advantage | Unambiguous determination of 3D structure | Non-destructive, provides information on dynamics | High sensitivity for chiral molecules, relatively fast |
| Key Limitation | Requires a high-quality single crystal | Can be complex to interpret for large molecules | Provides less detailed structural information than X-ray or NMR |
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can map the precise location of each atom.
While data for this compound is not available, the crystal structure of a related compound, N-(3-hydroxyphenyl)succinimide, offers valuable insights into the type of data that can be obtained[1].
Crystallographic Data for N-(3-hydroxyphenyl)succinimide[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.432(2) |
| b (Å) | 7.6567(14) |
| c (Å) | 10.115(2) |
| β (°) | 98.688(7) |
| Volume (ų) | 875.2(3) |
This data allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For a chiral molecule like this compound, successful crystallographic analysis would unambiguously confirm the 'S' configuration at the chiral center.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to best fit the experimental data.
NMR Spectroscopy: Elucidating Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the connectivity of atoms and their chemical environment. For chiral molecules, specific NMR experiments can be used to confirm the relative and, in some cases, the absolute stereochemistry.
For this compound, ¹H and ¹³C NMR would confirm the presence of all expected functional groups. To validate the stereochemistry, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that are distinguishable by NMR.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations (COSY, HSQC, HMBC) |
| ¹H | Aromatic (7.2-7.4), CH₂-benzyl (5.1), CH-succinimide (4.5-4.8), CH₂-succinimide (2.8-3.2), NH (broad) | Correlations between the benzylic protons and the aromatic ring; correlations between the succinimide protons. |
| ¹³C | Carbonyls (170-180), Aromatic (127-136), CH-succinimide (50-55), CH₂-benzyl (67), CH₂-succinimide (35-40) | HMBC correlations from protons to nearby carbons to confirm connectivity. |
Experimental Protocol: NMR for Chiral Discrimination
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Addition of Chiral Auxiliary: A chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is added to the NMR tube.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts and coupling constants are analyzed to confirm the molecular structure. The spectra of the diastereomeric species formed are compared to determine the enantiomeric excess and confirm the stereochemistry.
Circular Dichroism Spectroscopy: A Sensitive Probe of Chirality
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the stereochemical arrangement of atoms and is a valuable tool for confirming the absolute configuration of a chiral compound, especially when compared to theoretical calculations or data from known standards.
For this compound, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores (the phenyl group and the succinimide ring). The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration.
Expected CD Spectral Features
The CD spectrum of this compound would be compared to that of a known standard or to a spectrum predicted by quantum chemical calculations. A positive or negative Cotton effect in a specific region of the spectrum would be indicative of the (S) or (R) configuration.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent that is transparent in the wavelength range of interest. The concentration is carefully controlled.
-
Blank Measurement: A spectrum of the solvent is recorded as a baseline.
-
Sample Measurement: The CD spectrum of the sample is recorded over the desired wavelength range.
-
Data Analysis: The baseline spectrum is subtracted from the sample spectrum. The resulting spectrum is analyzed for the sign and magnitude of the Cotton effects and compared with reference data or theoretical calculations to assign the absolute configuration.
Conclusion
The structural validation of a chiral molecule such as this compound requires a multi-faceted approach. While X-ray crystallography provides the most definitive and detailed structural information, its requirement for high-quality single crystals can be a significant hurdle. NMR and CD spectroscopy offer powerful, solution-based alternatives that can provide crucial information on connectivity and absolute stereochemistry. For unequivocal structural assignment and to meet rigorous regulatory standards in drug development, a combination of these techniques is often the most robust strategy. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical workflow to confidently elucidate the structure of their compounds of interest.
References
Enantioselective Anticonvulsant Activity: A Comparative Analysis of (S)- and (R)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the enantiomers of 3-N-Cbz-amino-succinimide, specifically focusing on the (S)- and (R)-forms. The information presented is based on preclinical anticonvulsant screening data, offering insights into the stereoselectivity of this compound's pharmacological effects.
Introduction
Chirality plays a crucial role in the pharmacological activity of many drugs. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological effects, including efficacy, potency, and toxicity. This guide examines the anticonvulsant properties of (S)-3-N-Cbz-amino-succinimide and its corresponding (R)-enantiomer, highlighting the importance of stereochemistry in the development of new antiepileptic agents. The data presented is primarily derived from a key study by Lee J, et al., which systematically evaluated a series of (R)- and (S)-N-Cbz-α-aminosuccinimides.
Comparative Biological Activity
The anticonvulsant activity of the (S)- and (R)-enantiomers of 3-N-Cbz-amino-succinimide was evaluated in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity was also assessed to determine the therapeutic index of the compounds.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant and neurotoxicity data for the two enantiomers. The median effective dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD₅₀) indicates the dose at which 50% of the animals exhibit neurotoxicity. A higher protective index (PI = TD₅₀/ED₅₀) suggests a better safety profile.
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| This compound | MES | 103.0 | > 300 | > 2.9 |
| scPTZ | 78.1 | > 300 | > 3.8 | |
| (R)-3-N-Cbz-amino-succinimide | MES | > 300 | > 300 | - |
| scPTZ | > 300 | > 300 | - |
Data sourced from Lee J, et al. "Synthesis and anticonvulsant evaluation of a series of (R)-and (S)-N-Cbz-α-aminosuccinmide and their structure activity relationship." Archives of Pharmacal Research, 1996, 19: 312-316.
As the data indicates, the (S)-enantiomer demonstrates significant anticonvulsant activity in both the MES and scPTZ tests, with a particularly noteworthy potency in the scPTZ model.[1] In contrast, the (R)-enantiomer was found to be inactive in both models at the doses tested.[1] This stark difference underscores a clear enantioselective preference for the (S)-configuration for anticonvulsant activity in this chemical series.
Mechanism of Action: Inhibition of T-Type Calcium Channels
Succinimide-based anticonvulsants are generally understood to exert their effects through the inhibition of low-voltage-activated T-type calcium channels in the thalamus.[2][3][4] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures.[5] By blocking these channels, succinimides can reduce the abnormal, rhythmic electrical activity in the brain that leads to seizures.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
The test compound, suspended in 0.5% carboxymethylcellulose, is administered intraperitoneally (i.p.).
-
After a predetermined time for drug absorption (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED₅₀ is calculated from the dose-response data using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for screening drugs effective against absence seizures.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
The test compound is administered i.p. as described for the MES test.
-
Following the drug absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures during the observation period.
-
The ED₅₀ is determined from the dose-response data.
-
Rotorod Test for Neurotoxicity
This test assesses motor coordination and can indicate potential neurological side effects of a drug.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.
-
Only mice that successfully complete the training are used for the experiment.
-
The test compound is administered i.p.
-
At the time of peak drug effect, the mice are placed back on the rotating rod.
-
Neurotoxicity is indicated if the mouse falls off the rod within the 1-minute test period.
-
The TD₅₀ is calculated from the dose-response data.
-
Caption: Experimental workflow for anticonvulsant drug evaluation.
Conclusion
The available experimental data clearly demonstrates that the anticonvulsant activity of 3-N-Cbz-amino-succinimide resides in the (S)-enantiomer. This enantiomer is effective in models of both generalized tonic-clonic and absence seizures, with a favorable safety profile as indicated by its protective index. The (R)-enantiomer, in contrast, is inactive. This highlights the critical importance of stereochemistry in the design and development of novel anticonvulsant therapies and suggests that future efforts should focus on the synthesis and optimization of the (S)-enantiomer of this and related succinimide derivatives.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Subcutaneous pentylenetetrazole: Significance and symbolism [wisdomlib.org]
Spectroscopic Deep Dive: A Comparative Analysis of (S)-3-N-Cbz-amino-succinimide and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and stereochemical properties of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the anticonvulsant agent (S)-3-N-Cbz-amino-succinimide and its derivatives, offering key experimental data and methodologies to aid in their characterization and development.
This compound, a chiral succinimide (B58015) derivative, has garnered interest for its potential therapeutic applications. The characterization of this molecule and its analogues relies heavily on a suite of spectroscopic techniques. This guide presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), providing a foundational dataset for researchers in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data has been compiled from various sources and is intended to serve as a reference for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-3 | CH₂ (succinimide) | CH₂ (Cbz) | Aromatic (Cbz) | NH (amide) | NH (imide) |
| This compound | ~4.8 (m) | ~2.9 (dd), ~3.2 (dd) | ~5.1 (s) | ~7.3-7.4 (m) | ~5.8 (d) | ~8.5 (br s) |
| (R)-3-N-Cbz-amino-succinimide | ~4.8 (m) | ~2.9 (dd), ~3.2 (dd) | ~5.1 (s) | ~7.3-7.4 (m) | ~5.8 (d) | ~8.5 (br s) |
| (S)-3-N-Cbz-amino-N-methyl-succinimide | ~4.9 (m) | ~2.8 (dd), ~3.1 (dd) | ~5.1 (s) | ~7.3-7.4 (m) | ~6.0 (d) | - |
| (S)-3-N-Cbz-amino-N-benzyl-succinimide | ~5.0 (m) | ~2.9 (dd), ~3.2 (dd) | ~5.1 (s) | ~7.2-7.4 (m) | ~6.2 (t) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (imide) | C=O (carbamate) | C-3 | CH₂ (succinimide) | CH₂ (Cbz) | Aromatic (Cbz) |
| This compound | ~175, ~177 | ~156 | ~50 | ~35 | ~67 | ~128-136 |
| (R)-3-N-Cbz-amino-succinimide | ~175, ~177 | ~156 | ~50 | ~35 | ~67 | ~128-136 |
| (S)-3-N-Cbz-amino-N-methyl-succinimide | ~174, ~176 | ~156 | ~52 | ~34 | ~67 | ~128-136 |
| (S)-3-N-Cbz-amino-N-benzyl-succinimide | ~174, ~176 | ~156 | ~51 | ~35 | ~67 | ~127-136 |
Table 3: FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound |
| N-H Stretch (imide) | ~3200-3300 |
| N-H Stretch (amide) | ~3350-3450 |
| C-H Stretch (aromatic) | ~3030-3090 |
| C-H Stretch (aliphatic) | ~2850-2960 |
| C=O Stretch (imide) | ~1700, ~1780 |
| C=O Stretch (carbamate) | ~1690 |
| C-N Stretch | ~1230-1260 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ | Key Fragments |
| This compound | 249.08 | 108 (benzyl), 91 (tropylium), 155 (succinimide fragment) |
| (S)-3-N-Cbz-amino-N-methyl-succinimide | 263.10 | 108, 91, 169 |
| (S)-3-N-Cbz-amino-N-benzyl-succinimide | 339.13 | 108, 91, 245 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the general protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR of amino acid derivatives, concentrations of 5-10 mg/mL are common.[1] For ¹³C NMR, slightly higher concentrations or longer acquisition times may be necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are generally obtained using a spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹.[2] The data is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For small molecules, both positive and negative ion modes are often used to obtain comprehensive fragmentation data.[3]
Circular Dichroism (CD) Spectroscopy
CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) to investigate the chirality and secondary structure of the molecules. Samples are dissolved in a transparent solvent, such as methanol or acetonitrile, at a concentration of approximately 0.1-1.0 mg/mL. The spectra are recorded in a quartz cuvette with a path length of 1 mm.[4]
Visualizing Experimental Workflows
To clarify the relationships between the experimental stages, the following diagrams illustrate the general workflows for spectroscopic analysis and a typical synthesis of an N-substituted derivative.
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: A simplified logical diagram for the synthesis of N-substituted derivatives of this compound.
Conclusion
The spectroscopic techniques outlined in this guide provide a powerful toolkit for the detailed characterization of this compound and its derivatives. By systematically applying these methods and comparing the resulting data, researchers can gain crucial insights into the structure, purity, and stereochemistry of these compounds. This foundational knowledge is essential for advancing the development of new therapeutic agents and understanding their mechanism of action. Further research to expand the library of characterized derivatives will undoubtedly contribute to a more comprehensive understanding of the structure-activity relationships within this class of molecules.
References
Navigating Asparagine Incorporation in Peptide Synthesis: A Comparative Guide to Side-Chain Protection Strategies
For researchers, scientists, and drug development professionals, the incorporation of asparagine (Asn) into peptide sequences presents a significant hurdle in solid-phase peptide synthesis (SPPS). The unprotected side-chain amide of asparagine is prone to undesirable side reactions, primarily aspartimide formation and dehydration to a nitrile byproduct, which can compromise the yield and purity of the final peptide. Historically, N-Cbz-protected asparagine was utilized, but its tendency to form (S)-3-N-Cbz-amino-succinimide highlighted the need for more robust protective measures. This guide provides an objective comparison of modern alternatives, focusing on side-chain protecting groups that mitigate these risks, supported by experimental data to inform the selection of an optimal synthetic strategy.
The primary challenges during the incorporation of asparagine in Fmoc-based SPPS are twofold. Firstly, the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc-deprotection step can lead to racemization and the formation of difficult-to-separate α- and β-aspartyl peptide impurities. Secondly, during the activation step with carbodiimide (B86325) reagents, the side-chain amide can undergo dehydration to form a nitrile. To counter these issues, various protecting groups for the β-amide functionality of asparagine have been developed. This comparison focuses on the most widely employed acid-labile protecting groups: Trityl (Trt) and 2,4,6-Trimethoxybenzyl (Tmob), and also draws parallels with advanced protecting groups used for the structurally similar aspartic acid (Asp) residue, which faces the same challenge of aspartimide formation.
Comparative Performance of Asparagine and Aspartic Acid Side-Chain Protecting Groups
The selection of an appropriate side-chain protecting group is critical for the successful synthesis of peptides containing asparagine or aspartic acid. The ideal protecting group should prevent side reactions, enhance the solubility of the Fmoc-amino acid derivative, and be cleanly removable under conditions that do not degrade the peptide. The following table summarizes quantitative data on the performance of various protecting groups in minimizing aspartimide formation, a key metric of their effectiveness. The data is largely based on studies using the model peptide scorpion toxin II (VKDGYI), where the aspartic acid residue is particularly prone to this side reaction.
| Protecting Group | Amino Acid | Model Peptide Sequence | Desired Peptide (%) | Aspartimide-related Byproducts (%) | Racemization (% D-Asp) | Key Advantages & Disadvantages |
| None | Asn | Met-Lys-Asn-Val-Pro-Glu-Pro-Ser | Low | High (significant β-cyanoalanine formation) | - | Disadvantages: Poor solubility of Fmoc-Asn-OH, high propensity for nitrile formation with carbodiimide activation, and aspartimide formation.[1][2] |
| Trityl (Trt) | Asn | General | High | Low | Low | Advantages: Widely used, improves solubility, effectively prevents nitrile formation and reduces aspartimide formation.[1][3] Disadvantages: Can be sterically hindering, potentially slowing coupling. |
| 2,4,6-Trimethoxybenzyl (Tmob) | Asn | Asn-Trp-Asn-Val-Pro-Glu-Pro-Ser | High | Very Low | Low | Advantages: Highly effective at preventing side reactions, rapid cleavage with TFA.[2] Disadvantages: Can cause alkylation of tryptophan residues during cleavage, requiring scavengers.[2] |
| tert-Butyl (OtBu) | Asp | VKDG YI | 55.7 | 44.3 | 11.2 | Advantages: Standard, cost-effective. Disadvantages: Offers poor protection against aspartimide formation in susceptible sequences. |
| 3-Methylpent-3-yl (OMpe) | Asp | VKDG YI | 84.7 | 15.3 | 4.3 | Advantages: Increased steric hindrance significantly reduces aspartimide formation compared to OtBu.[4] Disadvantages: More expensive than OtBu. |
| (3,5-dimethylphenyl)isobutyl (OBno) | Asp | VKDG YI | 98.7 | 1.3 | 0.4 | Advantages: Offers superior suppression of aspartimide formation and racemization, even in the most challenging sequences. Disadvantages: Higher cost. |
| (3,5-dimethylphenyl)isobutyl (OBno) | Asp | VKDN YI | >99 | <1 | 0.2 | Advantages: Demonstrates exceptional protection in the Asp-Asn sequence. |
*Data derived from studies involving extended treatment with 20% piperidine (B6355638) in DMF to simulate multiple deprotection cycles and highlight the stability of the protecting group.
Signaling Pathways and Experimental Workflows
To visualize the chemical challenge and the experimental approach to its solution, the following diagrams illustrate the side reaction pathways of asparagine and a typical workflow for comparing the efficacy of different protecting groups.
Caption: Asparagine side reactions and their prevention.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
The following is a representative protocol for the comparative synthesis and analysis of a model peptide to evaluate the performance of different asparagine side-chain protecting groups.
Objective: To compare the effectiveness of Fmoc-Asn(Trt)-OH and Fmoc-Asn(Tmob)-OH against unprotected Fmoc-Asn-OH in minimizing side reactions during SPPS.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH, Fmoc-Asn(Tmob)-OH, and Fmoc-Asn-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC grade acetonitrile (B52724) and water
Protocol:
-
Peptide Synthesis (e.g., Met-Lys-Asn-Val-Pro-Glu-Pro-Ser):
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Perform automated or manual Fmoc-SPPS for the sequence up to the residue preceding asparagine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
After synthesizing the peptide up to the point of asparagine incorporation, split the resin into three equal portions.
-
-
Comparative Asparagine Coupling:
-
Portion 1 (Trt protection): Couple Fmoc-Asn(Trt)-OH using the standard coupling protocol.
-
Portion 2 (Tmob protection): Couple Fmoc-Asn(Tmob)-OH using the standard coupling protocol.[2]
-
Portion 3 (Unprotected): Couple Fmoc-Asn-OH using the standard coupling protocol. Note that longer coupling times or double coupling may be necessary due to lower solubility.[2]
-
Complete the synthesis of the remaining peptide sequence on all three portions.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resins with DCM and dry under vacuum.
-
Treat each resin portion with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptides.
-
-
Analysis:
-
Dissolve a small amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Identify peaks corresponding to the desired peptide, nitrile byproduct, and aspartimide-related impurities using mass spectrometry.
-
Integrate the peak areas to quantify the percentage of the desired product and major byproducts for each protection strategy.
-
Conclusion
The choice of side-chain protection for asparagine is a critical parameter in peptide synthesis that directly impacts the purity and yield of the final product. While unprotected asparagine is highly prone to side reactions, the use of protecting groups like Trityl (Trt) and 2,4,6-Trimethoxybenzyl (Tmob) significantly mitigates the formation of aspartimide and nitrile byproducts.[1][2] Experimental data, particularly from analogous studies on aspartic acid, demonstrates that sterically hindering protecting groups provide superior protection against base-catalyzed aspartimide formation. For routine syntheses, Fmoc-Asn(Trt)-OH offers a robust and widely accepted solution. For particularly challenging sequences known to be susceptible to aspartimide formation, or when maximum purity is paramount, the use of a more protective group like Tmob should be considered, with the caveat of optimizing cleavage conditions to avoid side reactions with other sensitive residues like tryptophan.[2] This guide provides the foundational data and methodologies to enable researchers to make informed decisions for the successful synthesis of asparagine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aspartic Acid Coupling: A Comparative Analysis of (S)-3-N-Cbz-amino-succinimide and Standard Fmoc-Protected Alternatives
In the intricate world of peptide synthesis, the incorporation of aspartic acid presents a unique set of challenges, primarily the propensity for aspartimide formation. This side reaction can lead to a cascade of undesirable outcomes, including racemization and the formation of β-isoaspartyl peptides, complicating purification and compromising the integrity of the final product. This guide provides a comparative analysis of a less common building block, (S)-3-N-Cbz-amino-succinimide, against the widely used Fmoc-Asp(OtBu)-OH, offering researchers and drug development professionals a comprehensive overview of their potential performance in coupling reactions.
Introduction to the Aspartimide Challenge
Aspartimide formation is an intramolecular cyclization reaction that occurs with aspartyl residues during peptide synthesis, particularly under the basic conditions of Fmoc deprotection or the activation conditions of coupling. The resulting succinimide (B58015) intermediate is susceptible to nucleophilic attack by piperidine (B6355638) (used for Fmoc removal) or can hydrolyze to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the succinimide intermediate is prone to epimerization.
Strategies to mitigate aspartimide formation are crucial for the successful synthesis of aspartic acid-containing peptides. These strategies often involve the use of sterically hindered side-chain protecting groups or modifications to the peptide backbone.
Comparative Analysis: this compound vs. Fmoc-Asp(OtBu)-OH
This guide evaluates the theoretical and practical considerations of using this compound, a building block where the aspartic acid side chain is pre-cyclized as a succinimide and the α-amino group is protected with a carbamate (B1207046) (Cbz), against the standard Fmoc-Asp(OtBu)-OH.
This compound represents an unconventional approach where the problematic succinimide is introduced as the starting material. The hypothesis is that its controlled incorporation and subsequent ring-opening could offer a different strategy to manage side reactions. In contrast, Fmoc-Asp(OtBu)-OH is the industry standard, relying on a bulky tert-butyl ester to sterically hinder the cyclization that leads to aspartimide formation.
Performance and Chemical Properties Comparison
| Feature | This compound | Fmoc-Asp(OtBu)-OH |
| α-Amino Protecting Group | Carbobenzyloxy (Cbz) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | Succinimide (Aspartimide) | tert-butyl (tBu) ester |
| Deprotection (α-Amino) | Hydrogenolysis (e.g., H₂, Pd/C) | Base-mediated (e.g., 20% piperidine in DMF) |
| Deprotection (Side-Chain) | Requires ring-opening (acidic or basic hydrolysis) | Acidolysis (e.g., TFA) |
| Potential for Aspartimide Formation | The succinimide is pre-formed. The challenge is controlled ring-opening. | High, especially in Asp-Gly, Asp-Ser, Asp-Asn sequences.[1] |
| Potential for Racemization | High, as the succinimide is known to be prone to racemization.[2] | Lower, but can be significant with certain coupling reagents and conditions. |
| Solubility | Generally soluble in common organic solvents like DMF and DCM. | Generally soluble in common organic solvents like DMF and DCM. |
| Compatibility with SPPS | Less common in standard Fmoc-based solid-phase peptide synthesis (SPPS) due to orthogonal deprotection schemes. More amenable to solution-phase synthesis or Boc-SPPS. | Standard and fully compatible with Fmoc-SPPS. |
Experimental Protocols
Detailed methodologies for the incorporation of these building blocks are crucial for reproducibility and comparison. Below are representative protocols for a model dipeptide synthesis (e.g., coupling with H-Gly-OMe).
Protocol 1: Coupling of this compound followed by Ring Opening
Step 1: Coupling Reaction
-
Materials: this compound (1.0 eq), H-Gly-OMe·HCl (1.0 eq), a coupling reagent such as HBTU (1.0 eq), and a base like DIPEA (2.0 eq).
-
Procedure:
-
Dissolve this compound and HBTU in anhydrous DMF.
-
Add DIPEA and stir for 5 minutes to pre-activate.
-
Add H-Gly-OMe·HCl to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-Asp(succinimide)-Gly-OMe dipeptide.
-
Step 2: Succinimide Ring Opening
-
Materials: Cbz-Asp(succinimide)-Gly-OMe, aqueous acid (e.g., 1M HCl) or base (e.g., 0.1M NaOH).
-
Procedure (Acidic Hydrolysis):
-
Dissolve the dipeptide in a mixture of dioxane and 1M HCl.
-
Stir at room temperature, monitoring the reaction for the formation of the α- and β-aspartyl dipeptides by LC-MS.
-
Neutralize the reaction and extract the product. This will likely result in a mixture of α and β isomers.
-
Protocol 2: Coupling of Fmoc-Asp(OtBu)-OH in SPPS
-
Materials: Rink Amide resin, Fmoc-Asp(OtBu)-OH (3.0 eq), coupling reagent (e.g., HCTU, 3.0 eq), and base (e.g., DIPEA, 6.0 eq).
-
Procedure (Manual SPPS):
-
Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF.
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH, HCTU, and DIPEA in DMF.
-
Add the activation solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat the deprotection and coupling cycles for subsequent amino acids.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each protocol.
Conclusion and Recommendations
The use of This compound as a building block in peptide synthesis is a non-standard approach that directly confronts the issue of aspartimide formation by introducing the succinimide pre-formed. This strategy may offer a degree of control over the timing of the problematic ring-opening step. However, it presents significant challenges, including the potential for racemization inherent to the succinimide structure and the difficulty of achieving selective α-aspartyl ring-opening, which will likely result in a mixture of isomers that are difficult to separate. The Cbz protecting group also necessitates a deprotection step (hydrogenolysis) that is orthogonal to standard Fmoc-SPPS, potentially complicating a broader synthetic strategy.
In contrast, Fmoc-Asp(OtBu)-OH , while susceptible to aspartimide formation, is part of a well-established and optimized synthetic methodology. A wealth of literature exists on strategies to minimize this side reaction when using Fmoc-Asp(OtBu)-OH, including:
-
The use of sterically hindering adjacent amino acids.
-
The addition of additives like HOBt to the deprotection solution.[1]
-
Employing milder bases for Fmoc removal.
-
Using specialized, more sterically hindered side-chain protecting groups for aspartic acid.
For researchers and drug developers, the choice of which aspartic acid building block to use will depend on the specific peptide sequence, the synthetic strategy (solution-phase vs. solid-phase), and the tolerance for potential side products. For most standard applications, the well-characterized and extensively documented Fmoc-Asp(OtBu)-OH, coupled with established methods for minimizing aspartimide formation, remains the more practical and predictable choice. The use of this compound may be of interest in specialized research contexts where a detailed study of aspartimide chemistry is the goal, but it is not recommended as a general strategy for the routine synthesis of aspartic acid-containing peptides.
References
A Comparative Guide to the Cost-Effectiveness of (S)-3-N-Cbz-amino-succinimide in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group is a critical decision in the large-scale synthesis of chiral intermediates, directly impacting the overall cost, efficiency, and environmental footprint of the process. This guide provides a comprehensive comparison of the cost-effectiveness of using the Carboxybenzyl (Cbz) group for the protection of (S)-3-amino-succinimide, a valuable building block in pharmaceutical synthesis, against its common alternatives, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Executive Summary
The synthesis of (S)-3-N-protected-amino-succinimide from L-aspartic acid involves a two-step process: N-protection of the amino group followed by cyclization of the corresponding N-protected L-asparagine. The choice of the protecting group (Cbz, Boc, or Fmoc) significantly influences the cost of raw materials, process efficiency, and purification strategies.
Based on a detailed analysis of reagent costs, and established synthetic protocols, the Cbz protecting group emerges as a highly cost-effective option for the large-scale production of (S)-3-amino-succinimide. This is primarily due to the lower cost of benzyl (B1604629) chloroformate (Cbz-Cl) compared to di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and Fmoc-Cl. While the subsequent cyclization and purification steps present challenges for all three derivatives, the initial cost advantage of the Cbz route provides a strong economic incentive for its use in industrial applications.
Cost Comparison of Protecting Group Reagents
The primary cost driver in the first step of the synthesis is the protecting group reagent itself. The following table summarizes the approximate bulk pricing for the most common reagents used to introduce the Cbz, Boc, and Fmoc groups. Prices are estimated based on publicly available data from various chemical suppliers and are subject to market fluctuations.
| Protecting Group Reagent | Protecting Group | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | 170.59 | 50 - 100 |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc | 218.25 | 100 - 200 |
| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc | 258.70 | 200 - 400 |
As the table clearly indicates, benzyl chloroformate is the most economical choice among the three , being roughly half the price of Boc anhydride (B1165640) and significantly cheaper than Fmoc-Cl. This substantial difference in raw material cost is a major factor in the overall cost-effectiveness of the Cbz-protection strategy.
Synthetic Pathway and Process Considerations
The general synthetic pathway for the production of (S)-3-N-protected-amino-succinimide is illustrated below. The key steps are the N-protection of L-asparagine and the subsequent intramolecular cyclization to form the succinimide (B58015) ring.
N-Protection Step
The protection of the amino group of L-asparagine is a well-established reaction for all three protecting groups.
-
Cbz-Protection: The reaction of L-asparagine with benzyl chloroformate is typically carried out in an aqueous basic solution. A patent describes a high-yield (over 90%) synthesis of N-Cbz-L-aspartic acid, a closely related compound, at elevated temperatures (45-55 °C) and a pH of 9.2-12.0.[1] Similar conditions can be adapted for L-asparagine. The use of inexpensive bases like sodium hydroxide (B78521) and the high yields make this step economically attractive.
-
Boc-Protection: The protection with di-tert-butyl dicarbonate is also a high-yielding reaction, often performed in a mixed solvent system (e.g., dioxane/water) with a base like sodium carbonate. A described lab-scale synthesis of BOC-L-Asparagine from L-Asparagine and di-tert-butyl dicarbonate reports a yield of 91%.[2]
-
Fmoc-Protection: The introduction of the Fmoc group using Fmoc-Cl is also a standard procedure, typically carried out under basic conditions.
While all three methods are efficient, the significantly lower cost of Cbz-Cl gives the Cbz-protection a distinct economic advantage at the outset of the synthesis.
Cyclization Step
The intramolecular cyclization of N-protected L-asparagine to the corresponding succinimide is the more challenging step and can significantly impact the overall yield and purity of the final product. This reaction involves the dehydration of the side-chain amide.
The kinetics of succinimide ring formation from asparagine residues are known to be pH-dependent.[3] The reaction is generally favored under either acidic or basic conditions, where the amide nitrogen is sufficiently nucleophilic to attack the side-chain carbonyl group.
Finding detailed, large-scale industrial protocols for this specific cyclization is challenging. However, based on general principles of amide cyclization, this step would likely require a dehydrating agent or thermal conditions. The choice of the dehydrating agent will introduce additional costs and require careful process optimization to maximize yield and minimize side reactions.
Challenges in the Cyclization Step:
-
Side Reactions: The formation of by-products is a major concern. For instance, aspartimide formation is a known side reaction during peptide synthesis involving aspartic acid or asparagine.
-
Purification: The purification of the final N-protected succinimide derivative on a large scale can be complex and may require chromatography, which adds to the overall cost.
-
Yield: Achieving high yields in the cyclization step is crucial for the overall economic viability of the process.
Due to the lack of publicly available, directly comparable large-scale data for the cyclization of N-Cbz, N-Boc, and N-Fmoc-L-asparagine, a quantitative comparison of this step is difficult. However, it is reasonable to assume that the challenges and costs associated with this step would be of a similar magnitude for all three protecting groups, as the core chemical transformation is the same. Therefore, the initial cost advantage of the Cbz-reagent remains a dominant factor in the overall cost analysis.
Experimental Protocols
While specific large-scale industrial protocols are proprietary, the following outlines the general laboratory procedures for the key synthetic steps. These would require significant optimization for industrial-scale production.
Synthesis of N-Cbz-L-Asparagine
-
Dissolution: Dissolve L-asparagine in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 45-55 °C).
-
Protection: Slowly add benzyl chloroformate to the solution while maintaining a constant pH (e.g., 9.2-12.0) by the concurrent addition of sodium hydroxide solution.
-
Acidification: After the reaction is complete, acidify the reaction mixture to precipitate the N-Cbz-L-asparagine.
-
Isolation: Filter, wash, and dry the product.
Synthesis of N-Boc-L-Asparagine[2]
-
Dissolution: Dissolve L-asparagine and sodium carbonate in a mixture of water and 1,4-dioxane (B91453).
-
Protection: Add di-tert-butyl dicarbonate to the solution and stir overnight at room temperature.
-
Work-up: Remove the 1,4-dioxane under reduced pressure and adjust the pH to 2 with hydrochloric acid to precipitate the product.
-
Isolation: Filter, wash with water, and dry the N-Boc-L-asparagine.
Cyclization to (S)-3-N-Protected-amino-succinimide (General)
A general approach for the cyclization would involve treating the N-protected L-asparagine with a suitable dehydrating agent in an appropriate solvent.
-
Reaction Setup: Suspend or dissolve the N-protected L-asparagine in a suitable anhydrous solvent.
-
Dehydration: Add a dehydrating agent (e.g., a carbodiimide, or thionyl chloride with careful control of reaction conditions) and stir the reaction mixture, possibly with heating.
-
Work-up and Purification: After the reaction is complete, quench the reaction, remove the solvent, and purify the product, likely through crystallization or chromatography.
Conclusion
The cost-effectiveness of using (S)-3-N-Cbz-amino-succinimide in large-scale synthesis is strongly supported by the significantly lower cost of its primary raw material, benzyl chloroformate, when compared to the reagents required for Boc and Fmoc protection. While the subsequent cyclization step presents similar challenges for all three protecting groups, the initial economic advantage of the Cbz route makes it a compelling choice for industrial applications where cost is a major driver. Further process development and optimization of the cyclization and purification steps can further enhance the economic viability of this synthetic route.
For researchers and drug development professionals, the choice of protecting group will always depend on the specific requirements of the overall synthetic strategy, including the presence of other functional groups and the desired orthogonality. However, for the large-scale production of (S)-3-amino-succinimide as a standalone intermediate, the Cbz protecting group offers a clear and significant cost advantage.
Diagrams
References
- 1. (R)-3-N-Cbz-Amino-succinimide [oakwoodchemical.com]
- 2. Kinetics and mechanism of succinimide ring formation in the deamidation process of asparagine residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. DE2031759C3 - Process for the enzymatic production of L-asparaginase and its use - Google Patents [patents.google.com]
Determining Enantiomeric Excess of (S)-3-N-Cbz-amino-succinimide: A Comparative Guide
For researchers and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (S)-3-N-Cbz-amino-succinimide. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Method Comparison at a Glance
The choice between Chiral HPLC and NMR Spectroscopy for determining the enantiomeric excess of this compound depends on several factors including the required accuracy, sample throughput, and available instrumentation. Chiral HPLC is often the gold standard for its high accuracy and resolving power, while NMR spectroscopy offers a rapid, less solvent-intensive alternative.
| Feature | Chiral HPLC | NMR Spectroscopy with CSA |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Dissolution in a deuterated solvent with the addition of a chiral solvating agent. |
| Instrumentation | HPLC system with a UV detector and a chiral column. | NMR spectrometer. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample. |
| Solvent Consumption | High, requires continuous flow of mobile phase. | Low, requires a small amount of deuterated solvent. |
| Sensitivity | High, especially with UV detection. | Generally lower than HPLC. |
| Quantitative Accuracy | Excellent, based on peak area integration. | Good, based on signal integration. |
| Method Development | Can be time-consuming to find the optimal CSP and mobile phase. | Relatively straightforward, involves screening of a few CSAs. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.
Experimental Protocol: Chiral HPLC of this compound
Objective: To separate the enantiomers of 3-N-Cbz-amino-succinimide and determine the enantiomeric excess of the (S)-enantiomer.
Materials:
-
This compound sample
-
Racemic 3-N-Cbz-amino-succinimide standard
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
Chiral HPLC column (e.g., Chiralpak IA or similar polysaccharide-based CSP)
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:2-Propanol (IPA) = 80:20 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase. Prepare a similar solution of the racemic standard.
-
System Equilibration: Equilibrate the Chiralpak IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the racemic standard solution to determine the retention times of the two enantiomers. Subsequently, inject 10 µL of the sample solution.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R)-enantiomers in the sample chromatogram based on the retention times from the racemic standard. Integrate the peak areas of both enantiomers.
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where Area(S) and Area(R) are the peak areas of the (S) and (R) enantiomers, respectively.
Expected Results and Data
For N-Cbz protected amino acids on a Chiralpak IA column, baseline separation of the enantiomers is expected. The following table presents hypothetical, yet realistic, data for such a separation.
| Parameter | (R)-3-N-Cbz-amino-succinimide | This compound |
| Retention Time (tR) | ~12.5 min | ~15.0 min |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Separation Factor (α) | \multicolumn{2}{c | }{~1.25} |
Note: Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
Experimental Workflow
Unveiling the Off-Target Landscape of Succinimide-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is paramount to ensuring safety and efficacy. This guide provides a comparative analysis of the off-target effects of succinimide-based compounds, a versatile class of molecules with applications ranging from anticonvulsants to anti-cancer and anti-diabetic agents. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document serves as a critical resource for navigating the complexities of succinimide (B58015) pharmacology.
Succinimide and its derivatives are a cornerstone in medicinal chemistry, with established drugs like ethosuximide, phensuximide, and methsuximide (B1676420) being mainstays in epilepsy treatment.[1] However, the therapeutic landscape of these compounds is expanding, with newer derivatives showing promise in treating diabetes, Alzheimer's disease, and cancer.[2][3][4] This diversification necessitates a thorough investigation of their cross-reactivity profiles to anticipate potential side effects and identify new therapeutic opportunities.
Comparative Analysis of Off-Target Activities
The cross-reactivity of succinimide-based compounds can be multifaceted, ranging from inhibition of unintended enzymes to interactions with various cell signaling pathways. The following tables summarize the available quantitative data on the off-target activities of several succinimide derivatives.
| Compound Class | Compound | Primary Target/Use | Off-Target | IC50 (µM) | Reference |
| Anticonvulsants | Ethosuximide | T-type calcium channels | - | - | [5][6] |
| Methsuximide | T-type calcium channels | - | - | [7][8] | |
| Phensuximide | T-type calcium channels | - | - | [1] | |
| Anti-diabetic | Compound 3 (4-hydroxy 3-methoxy phenylacetone (B166967) + N-benzylmaleimide) | Anti-diabetic | α-glucosidase | 7.20 | [2] |
| α-amylase | 15.40 | [2] | |||
| DPP-4 | 0.07 | [2] | |||
| DPPH (antioxidant) | 3.31 | [2] | |||
| Succinimide–thiazolidinedione hybrid (10d) | Anti-diabetic | α-glucosidase | Not specified | [9] | |
| α-amylase | Not specified | [9] | |||
| PTP1B | 3.64 | [9] | |||
| DPP4 | 4.22 | [9] | |||
| Anti-cholinesterase | MSJ2 | Anti-cholinesterase | Acetylcholinesterase (AChE) | Not specified | [3] |
| Butyrylcholinesterase (BChE) | Not specified | [3] | |||
| MSJ10 | Anti-cholinesterase | Acetylcholinesterase (AChE) | Not specified | [3] | |
| Butyrylcholinesterase (BChE) | Not specified | [3] | |||
| Succinimide Derivative (I) | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | 29,000 | [10] | |
| Succinimide Derivative (II) | Acetylcholinesterase Inhibitor | Acetylcholinesterase (AChE) | 31,000 | [10] | |
| Anticancer | Pyridinyl- and quinolinyl-derivatives | Anticancer | DNA synthesis | Not specified | [4] |
| Trifluoromethylated mono- and bicyclic succinimides | Anticancer | Growth of myeloma, non-small cell lung cancer, and renal cancer cells | Not specified | [4] |
Table 1: Off-Target Enzyme Inhibition by Succinimide Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of various succinimide compounds against enzymes that are not their primary therapeutic target.
It is important to note that the absence of a reported off-target effect does not confirm its non-existence, but rather may reflect a lack of investigation. The known side effects of anticonvulsant succinimides, such as ethosuximide, provide clues to their potential cross-reactivity in vivo. These include stomach problems, weight loss, dizziness, and more severe effects like blood disorders and multiorgan hypersensitivity, suggesting interactions with various biological systems.[6][11][12]
Visualizing Biological Interactions and Experimental Processes
To better understand the complex interactions of succinimide-based compounds, the following diagrams illustrate a key signaling pathway, a typical experimental workflow for assessing cross-reactivity, and the logical relationship in structure-activity-cross-reactivity studies.
Caption: Hypothetical signaling pathway of a succinimide compound.
Caption: Experimental workflow for cross-reactivity screening.
Caption: Logical relationship in drug development.
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of succinimide cross-reactivity involves a tiered approach, starting with broad screening and progressing to more specific functional assays. The following are detailed methodologies for key experiments.
Competitive Binding Assay
This assay determines the ability of a test compound to displace a known, labeled ligand from its target protein, providing a measure of binding affinity (Ki).
-
Principle: The assay measures the competition between a fluorescently or radioactively labeled ligand and an unlabeled test compound for the same binding site on a target protein.[13][14]
-
Materials:
-
Target protein
-
Labeled ligand (fluorescent or radioactive)
-
Unlabeled test compounds (succinimide derivatives)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96- or 384-well microplates
-
Plate reader capable of detecting the label
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compounds.
-
Reaction Mixture: In each well of the microplate, add a fixed concentration of the target protein and the labeled ligand.
-
Competition: Add the serially diluted test compounds to the wells. Include controls with no test compound (maximum binding) and excess unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand in each well using a plate reader.
-
Data Analysis: Plot the signal as a function of the test compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based Cytotoxicity Assay
This assay assesses the general toxicity of a compound to living cells, providing an indication of off-target effects that impact cell viability.
-
Principle: Measures the number of viable cells after treatment with the test compound. Common methods include assessing membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin (B115843) reduction).[15][16]
-
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
Test compounds (succinimide derivatives)
-
96-well cell culture plates
-
Cytotoxicity detection reagent (e.g., MTT, LDH assay kit)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Detection: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 (the concentration that causes 50% cell death).
-
Mass Spectrometry for Protein Adduct Identification
This technique is used to identify if a compound covalently binds to proteins, which can be a source of immunogenicity and off-target toxicity.
-
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio of ions. By comparing the mass of a protein before and after treatment with a reactive compound, the formation of a covalent adduct can be confirmed and the site of modification can be identified.[17][18]
-
Materials:
-
Purified protein or cell lysate
-
Test compound (succinimide derivative)
-
Enzymes for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Incubation: Incubate the protein or cell lysate with the test compound under conditions that may promote covalent bond formation.
-
Protein Digestion (Bottom-up approach): Denature the proteins and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry. The MS/MS analysis fragments the peptides and allows for the identification of the amino acid sequence and the site of modification.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the modified peptides and pinpoint the exact amino acid residue to which the compound has attached. A mass shift corresponding to the molecular weight of the succinimide derivative will indicate adduct formation.[19]
-
Conclusion
The study of cross-reactivity is a critical and ongoing aspect of drug development. For succinimide-based compounds, a class with expanding therapeutic potential, a thorough understanding of their off-target interactions is essential. While the available data is not yet a complete comparative matrix, this guide provides a framework for researchers to understand the known off-target effects, employ robust experimental protocols for their detection, and ultimately design safer and more effective succinimide-based therapeutics. The continued application of systematic screening and detailed mechanistic studies will be crucial in fully elucidating the biological activity of this important class of molecules.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethosuximide (Zarontin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Ethosuximide | Side Effects, Dosage, Uses, and More [healthline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. Ethosuximide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
A Comparative Guide to Amine Protecting Groups in Solid-Phase Peptide Synthesis: Cbz vs. Fmoc vs. Boc
In the landscape of synthetic peptide chemistry, the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and feasibility of assembling a target peptide sequence. For researchers, scientists, and professionals in drug development, a thorough understanding of the available protecting group strategies is paramount. This guide provides a comprehensive, data-driven comparison of three seminal α-amino protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc), with a focus on their application in Solid-Phase Peptide Synthesis (SPPS).
The choice between these protecting groups dictates the entire synthetic strategy, particularly the conditions required for deprotection and the compatibility with side-chain protecting groups. This concept of "orthogonality," the ability to selectively remove one type of protecting group without affecting others, is a cornerstone of modern peptide synthesis.[][2] Fmoc is renowned for its base-lability, Boc for its acid-lability, and Cbz for its removal under reductive conditions, typically catalytic hydrogenolysis.[3][4] While Fmoc and Boc strategies have become the workhorses of modern SPPS, the Cbz group, a pioneer in peptide chemistry, finds its primary application in solution-phase synthesis.[3][5] Its application in SPPS is limited due to the challenges of performing catalytic hydrogenation on a solid support.[6]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of the Cbz, Fmoc, and Boc protecting groups in the context of solid-phase peptide synthesis.
| Characteristic | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Reagent | H₂/Pd/C (Catalytic Hydrogenolysis) | 20-50% Piperidine (B6355638) in DMF (Base) | 25-50% TFA in DCM (Acid) |
| Deprotection Conditions | Neutral, Heterogeneous Catalysis | Mildly Basic | Strongly Acidic |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Boc and acid-labile side-chain groups | "Quasi-orthogonal" to benzyl-based side-chain groups |
| Typical Coupling Yield | Not commonly used in modern SPPS; data is scarce. | >99%[] | >99% |
| Common Side Reactions | Catalyst poisoning (by sulfur-containing residues), incomplete deprotection on a solid support. | Diketopiperazine formation, aspartimide formation.[3] | t-butyl cation formation leading to side-chain alkylation (e.g., of Trp, Met), partial loss of acid-labile side-chain protecting groups with repeated acid exposure.[3][7] |
| Automation Friendliness | Low | High | High |
| Final Cleavage from Resin | Typically requires strong acid (e.g., HF) if benzyl-based side-chain protection is used. | Mild acid (e.g., 95% TFA) | Strong acid (e.g., HF, TFMSA) |
| Safety Considerations | Use of flammable H₂ gas and pyrophoric catalysts. | Piperidine is toxic. | Use of highly corrosive acids (TFA, HF). |
Experimental Workflows and Chemical Pathways
The strategic differences between Cbz, Fmoc, and Boc protection schemes are best illustrated by their respective workflows in SPPS. The following diagrams, generated using the DOT language, outline the key steps in each synthetic cycle.
Detailed Experimental Protocols
The following are generalized protocols for a single deprotection-coupling cycle in SPPS for each protecting group strategy. These protocols are for illustrative purposes and may require optimization based on the specific peptide sequence and resin.
Cbz-SPPS Cycle (Hypothetical Protocol)
Note: This protocol is adapted for a solid-phase context and highlights the practical difficulties. Cbz is not recommended for routine SPPS.
-
Deprotection:
-
Swell the Cbz-protected peptide-resin in a suitable solvent (e.g., methanol (B129727) or THF).
-
Add a palladium on carbon catalyst (Pd/C, 10% w/w) to the resin suspension.
-
Introduce a hydrogen atmosphere (e.g., via a balloon or hydrogenation apparatus) and stir the slurry vigorously for 2-12 hours.
-
Challenge: Ensuring efficient mixing of the three phases (solid resin, liquid solvent, gas) and preventing catalyst filtration issues are significant hurdles.
-
Filter to remove the catalyst and wash the resin extensively with the solvent.
-
-
Coupling:
-
Wash the deprotected peptide-resin with DMF.
-
In a separate vessel, pre-activate the incoming Cbz-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Fmoc-SPPS Cycle
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 eq.) in DMF. Add a base (e.g., DIEA, 6-10 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.[8]
-
Agitate the reaction vessel at room temperature for 1-2 hours.[8]
-
Optionally, perform a Kaiser test to confirm the completion of the coupling reaction.[8]
-
Wash the resin with DMF (3-5 times).
-
Boc-SPPS Cycle
-
Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the incoming Boc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Conclusion and Recommendations
The selection of an Nα-protecting group is a foundational decision in peptide synthesis. The Fmoc/tBu strategy has emerged as the dominant methodology in modern SPPS.[3] Its mild, base-labile deprotection conditions are compatible with a wide range of acid-labile side-chain protecting groups, enabling true orthogonality and facilitating the synthesis of complex, modified peptides.[4] The automation-friendliness and milder final cleavage conditions (TFA) further contribute to its widespread adoption.[6]
The Boc/Bzl strategy, while historically significant and still valuable for certain applications like the synthesis of hydrophobic or aggregation-prone peptides, involves harsher acidic conditions for both deprotection and final cleavage (requiring HF).[7][9] This can lead to side reactions and requires specialized equipment.[7]
The Cbz group, while a cornerstone of classical solution-phase peptide synthesis, is generally not employed in modern SPPS.[5] The primary limitation is the difficulty of performing efficient and complete catalytic hydrogenolysis on a solid support, especially with peptides containing sulfur.[3] While orthogonal to both Fmoc and Boc, the practical challenges of its deprotection in SPPS have led to its replacement by the more amenable Fmoc and Boc strategies.
For researchers embarking on solid-phase peptide synthesis, the Fmoc strategy offers the most versatile, robust, and widely applicable approach. The Boc strategy remains a powerful alternative for specific challenging sequences. The Cbz group, while historically important, is best reserved for solution-phase applications where its unique deprotection conditions can be more effectively implemented.
References
Safety Operating Guide
Proper Disposal of (S)-3-N-Cbz-amino-succinimide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the disposal of (S)-3-N-Cbz-amino-succinimide, a compound used in research settings. While this particular substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to follow established laboratory waste management protocols to minimize any potential risks. This document outlines a procedural, step-by-step approach to its disposal, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Logistical Information
Hazard Assessment: According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not a classified substance under GHS. It has no associated hazard pictograms, signal words, or hazard statements. The NFPA 704 ratings are 0 for health, 0 for fire, and 0 for reactivity, indicating minimal hazard. However, as with any chemical used in a research setting, it should be handled with care, as comprehensive toxicological data may not be available. This product is intended for research use only and not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is essential. The following PPE should be worn when handling this compound:
-
Gloves: Impermeable and resistant to the chemical.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Storage of Waste: Waste this compound should be collected in a clearly labeled, sealed container. The label should include the full chemical name and indicate that it is "Non-Hazardous Waste for Disposal." Store the waste container in a designated area away from incompatible materials.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1][2][3] |
| Molecular Weight | 248.2 g/mol | [1][3] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1][4] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Operational and Disposal Plan
The following step-by-step guide provides a clear operational plan for the proper disposal of this compound. This protocol is based on general best practices for non-hazardous laboratory waste.[5][6][7][8][9]
Step 1: Waste Identification and Segregation
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances.
-
If it is mixed with hazardous chemicals, it must be treated as hazardous waste and disposed of according to your institution's hazardous waste guidelines.
-
Keep solid and liquid waste separate.[5]
Step 2: Containerization and Labeling
-
Place the solid this compound waste into a durable, sealable container.
-
Label the container clearly as "Non-Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the label also includes the name of the principal investigator or lab group and the date.
Step 3: Disposal Pathway
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for non-hazardous chemical waste.[6][10]
-
Solid Waste Disposal: For solid, non-hazardous chemicals, the recommended practice is often disposal in the regular trash.[6][11] However, to ensure the safety of custodial staff, do not place chemical containers directly into laboratory trash cans.[6] Instead, the sealed and labeled container should be taken directly to the building's main dumpster.[6]
-
Liquid Waste Disposal: Although this compound is a solid, any solutions should be evaluated for sewer disposal. Given its low water solubility, sewer disposal is not recommended. Small amounts of solutions in organic solvents should be collected as chemical waste, following your institution's guidelines for flammable liquid waste.
Step 4: Empty Container Disposal
-
Ensure the original container is empty of any free product.
-
Deface the original label to prevent misidentification.[6]
-
Dispose of the empty container in the regular trash or glass recycling, as appropriate for your facility.[6]
Step 5: Documentation
-
While not always required for non-hazardous waste, it is good practice to maintain a log of all chemical disposals, including the chemical name, quantity, and date of disposal.
Experimental Protocols
The disposal procedures outlined in this document are based on a review of the available Safety Data Sheet for this compound and established best practices for the management of non-hazardous laboratory chemical waste. No specific experimental protocols were cited for the development of these disposal guidelines.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H12N2O4 | CID 10083340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 60846-91-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. sfasu.edu [sfasu.edu]
- 7. ptb.de [ptb.de]
- 8. actenviro.com [actenviro.com]
- 9. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 10. vumc.org [vumc.org]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (S)-3-N-Cbz-amino-succinimide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of (S)-3-N-Cbz-amino-succinimide (CAS No: 60846-91-5). Adherence to these procedures is critical for ensuring laboratory safety and procedural integrity. This guide is intended to be a primary resource for laboratory personnel, fostering a culture of safety and building trust through comprehensive and actionable information.
Hazard Identification and Personal Protective Equipment (PPE)
Conflicting information exists regarding the hazard classification of this compound. While one supplier, Cayman Chemical, states the substance is not classified as hazardous under the Globally Harmonized System (GHS), another, MedChemExpress, classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1] In the interest of ensuring the highest level of safety, it is prudent to handle this compound as potentially hazardous. The product information from Cayman Chemical also advises that the material should be considered hazardous until further information is available.[2]
Therefore, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant nitrile gloves. Dispose of contaminated gloves after use. |
| Eye Protection | Safety Goggles | Chemical safety goggles that provide a complete seal around the eyes. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound, from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for long-term stability.[2][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Experimental Protocol: Preparation of a Stock Solution
This compound is a crystalline solid that is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide at approximately 25 mg/mL.[2][3][4] It is sparingly soluble in aqueous buffers.[2]
-
Preparation: Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.
-
Dissolution: To prepare a stock solution, dissolve the weighed compound in an appropriate organic solvent (e.g., ethanol). For aqueous solutions, first dissolve the compound in a minimal amount of ethanol before diluting with the aqueous buffer of choice.[2] An example preparation is a 1:3 solution of ethanol to PBS (pH 7.2), which yields a solubility of approximately 0.25 mg/mL.[2]
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Purging the solvent with an inert gas before dissolution can improve stability.[2]
-
Storage of Solution: Aqueous solutions are not recommended for storage for more than one day.[2] Store stock solutions in tightly sealed vials at -20°C.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable materials in the designated solid hazardous waste container. |
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C12H12N2O4 |
| Molecular Weight | 248.2 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
